Eleclazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHNOXHGYUHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448754-43-5 | |
| Record name | Eleclazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELECLAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Eleclazine: A Technical Guide to Late Sodium Current Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleclazine (formerly GS-6615) is a potent and selective inhibitor of the late sodium current (INaL), a sustained component of the fast sodium current in cardiomyocytes.[1][2] Under normal physiological conditions, the INaL is a minor contributor to the cardiac action potential. However, in various pathological states, including myocardial ischemia, heart failure, and certain genetic channelopathies like Long QT Syndrome Type 3 (LQT3), the INaL is significantly enhanced.[1] This aberrant increase in inward sodium current during the plateau phase of the action potential leads to intracellular sodium and subsequent calcium overload, contributing to electrical instability and arrhythmias.[3] Eleclazine's targeted inhibition of this late current presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth exploration of Eleclazine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Mechanism of Action: Selective Inhibition of the Late Sodium Current
The primary molecular target of Eleclazine is the voltage-gated sodium channel Nav1.5, the predominant sodium channel isoform in the heart.[4] Unlike traditional Class I antiarrhythmic drugs that primarily block the peak sodium current, Eleclazine exhibits a high degree of selectivity for the late component of the sodium current.[1] This selectivity is crucial as it allows Eleclazine to counteract the pathological consequences of an enhanced INaL with minimal impact on the normal cardiac conduction, which is primarily dependent on the peak sodium current.[1]
The enhanced late sodium current in pathological conditions can arise from defects in the inactivation gating of the Nav1.5 channel, leading to a "leaky" channel that allows a persistent influx of sodium ions throughout the action potential plateau.[3] Eleclazine is thought to bind to a site within the channel pore, preferentially interacting with the open or inactivated states of the channel, thereby stabilizing the inactivated state and reducing the number of channels that can reopen during the plateau phase.[1]
The downstream consequence of INaL inhibition by Eleclazine is the reduction of intracellular sodium accumulation. This, in turn, mitigates the secondary calcium overload that occurs via the reverse mode of the sodium-calcium exchanger (NCX). By preventing this pathological calcium buildup, Eleclazine helps to restore normal action potential duration, reduce early afterdepolarizations (EADs), and suppress triggered arrhythmias.[3]
Quantitative Data on Eleclazine's Potency and Selectivity
The following tables summarize the key quantitative data regarding Eleclazine's inhibitory activity on various ion channels and its electrophysiological effects.
Table 1: Inhibitory Potency (IC50) of Eleclazine on Cardiac Ion Currents
| Ion Current | Cell Type/Expression System | Experimental Condition | IC50 (µM) | Reference |
| Late INa (ATX-II enhanced) | Rabbit Ventricular Myocytes | Holding Potential -120 mV | 0.72 ± 0.06 | [1] |
| Late INa (ATX-II enhanced) | Rabbit Ventricular Myocytes | Holding Potential -80 mV | 0.26 ± 0.01 | [5] |
| Late INa | Human Cardiac Voltage-Gated Sodium Channels | - | 0.62 ± 0.12 | [6] |
| Late INa (ATX-II activated) | Rat Ventricular Myocytes | - | ~0.2 | [6] |
| Peak INa | Rabbit Ventricular Myocytes | 0.1 Hz stimulation, Holding Potential -120 mV | >10 (8.8 ± 2.1% inhibition at 10 µM) | [1] |
| IKr (hERG) | - | - | 14.2 | [1] |
| Tonic Block INaP | hiPSC-derived Cardiomyocytes | - | 2.5 | [7] |
| Use-Dependent Block INaP (10 Hz) | hiPSC-derived Cardiomyocytes | - | 0.6 | [7] |
Table 2: Electrophysiological Effects of Eleclazine
| Parameter | Animal Model/Cell Type | Experimental Condition | Effect | Reference |
| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | ATX-II induced prolongation | Shortening | [1] |
| QT Interval | Rabbit Isolated Heart | ATX-II induced prolongation | Shortening | [1] |
| Ventricular Tachycardia (VT) Incidence | Intact Porcine Model | Catecholamine-induced | 56% reduction | [8] |
| Ventricular Effective Refractory Period (VERP) | Langendorff Rabbit Heart | Myocardial stretch | Prolongation | [9] |
Experimental Protocols
Measurement of Late Sodium Current in Isolated Cardiomyocytes using Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure INaL in isolated ventricular myocytes, often enhanced by Anemonia sulcata toxin II (ATX-II) to mimic pathological conditions.
a. Cell Isolation: Ventricular myocytes are enzymatically isolated from rabbit or other suitable animal hearts using established protocols involving collagenase and protease digestion.
b. Solutions:
-
Internal (Pipette) Solution (in mM):
-
CsF: 110
-
CsCl: 20
-
NaF: 10
-
EGTA: 10
-
HEPES: 10
-
pH adjusted to 7.35 with CsOH[10]
-
-
External (Bath) Solution (in mM):
-
NaCl: 137
-
KCl: 4
-
CaCl2: 1.8
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 10
-
pH adjusted to 7.4 with NaOH[11]
-
c. Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -120 mV to ensure the availability of sodium channels.
-
Apply a depolarizing pulse to -20 mV for 200-500 ms to elicit both peak and late sodium currents.[1]
-
The late sodium current is measured as the average current during the final 100-200 ms of the depolarizing pulse.[12]
-
To enhance the late current, perfuse the cell with the external solution containing a low concentration of ATX-II (e.g., 3 nM).[1]
-
After establishing a stable enhanced late current, apply different concentrations of Eleclazine to determine the dose-dependent inhibition and calculate the IC50.
d. Data Analysis: The current amplitude is normalized to the cell capacitance (pA/pF). The percentage of inhibition at each concentration of Eleclazine is calculated relative to the control (ATX-II alone) to construct a dose-response curve and determine the IC50 value.
Langendorff-Perfused Heart Model for Assessing Electrophysiological Effects
This ex vivo model allows for the study of Eleclazine's effects on the global electrical activity of the heart.
a. Preparation: The heart is excised from a rabbit and retrogradely perfused via the aorta with Krebs-Henseleit solution on a Langendorff apparatus. The solution is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
b. Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial surface of the left ventricle using a MAP catheter. A pseudo-ECG is also recorded.
c. Experimental Protocol:
-
Allow the heart to stabilize for a period of time.
-
Record baseline MAP duration and QT interval.
-
Induce pro-arrhythmic conditions, for example, by perfusing with a low concentration of an IKr blocker or by inducing myocardial stretch.[9]
-
Once the pro-arrhythmic phenotype is stable (e.g., prolonged MAP duration, occurrence of EADs), perfuse the heart with Eleclazine at various concentrations.
-
Record the changes in MAP duration, QT interval, and the incidence of arrhythmias.
Visualizations
Signaling Pathway of Enhanced Late Sodium Current and Eleclazine's Intervention
Caption: Pathophysiological cascade leading to arrhythmias from an enhanced late sodium current and the inhibitory action of Eleclazine.
Experimental Workflow for Evaluating Late Sodium Current Inhibitors
Caption: A typical experimental workflow for characterizing the effects of a late sodium current inhibitor like Eleclazine.
Logical Relationship of Eleclazine's Therapeutic Effect
Caption: Logical flow from the pathological state to arrhythmias and how Eleclazine's mechanism leads to a therapeutic effect.
Conclusion
Eleclazine's mechanism of action, centered on the selective inhibition of the late sodium current, represents a targeted approach to treating cardiac arrhythmias driven by enhanced INaL. Its ability to restore normal cardiac electrophysiology without significantly affecting the peak sodium current underscores its potential as a safe and effective therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of late sodium current inhibition.
References
- 1. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Eleclazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Eleclazine hydrochloride (also known as GS-6615) is an investigational small molecule compound that has been evaluated for its potential in treating cardiovascular diseases, including Long QT syndrome, hypertrophic cardiomyopathy, and other cardiac arrhythmias.[1][2][3] This technical guide provides a detailed overview of its pharmacodynamic and pharmacokinetic properties based on available preclinical and clinical data.
Pharmacodynamics: The Science of Eleclazine's Action
The primary mechanism of action of Eleclazine is the selective inhibition of the cardiac late sodium current (INaL).[1][4]
1.1. Mechanism of Action
Under normal physiological conditions, cardiac sodium channels open briefly to allow an influx of sodium ions, initiating the action potential and subsequent muscle contraction.[1] In certain pathological states, a fraction of these channels fail to close properly, leading to a persistent or "late" sodium current.[1] This aberrant current contributes to an overload of intracellular sodium and, consequently, calcium, leading to electrical instability, arrhythmias, and ischemic damage.[1]
Eleclazine selectively blocks this late sodium current without significantly affecting the peak (early) sodium current essential for normal heartbeat conduction.[1] By inhibiting INaL, Eleclazine helps to reduce the intracellular sodium and calcium overload, thereby stabilizing the cardiac cell membrane and improving overall cardiac function.[1] This targeted action makes it a potentially valuable cardioprotective agent.[1]
1.2. Signaling Pathway of Eleclazine Action
References
An In-depth Technical Guide on the Selectivity of Eleclazine Hydrochloride for Cardiac Late Na+ Current Over Peak Na+ Current
For Researchers, Scientists, and Drug Development Professionals
Eleclazine (formerly GS-6615) is an investigational small molecule drug that acts as a potent and selective inhibitor of the cardiac late sodium current (late INa or INaL).[1][2] This selectivity is a critical attribute, distinguishing it from less selective sodium channel blockers and positioning it as a promising therapeutic agent for cardiac conditions characterized by abnormal sodium channel function, such as Long QT Syndrome Type 3 (LQT3) and ischemic heart disease.[1][3]
The Cardiac Sodium Current: Peak vs. Late Components
The cardiac action potential's rapid upstroke (Phase 0) is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5).[2] This is known as the peak Na+ current (INaP). These channels typically inactivate within milliseconds. However, a small fraction of these channels fail to inactivate completely or reopen late during the action potential plateau, giving rise to a persistent or "late" Na+ current (INaL).[4][5]
Under normal physiological conditions, the late INa is very small. In pathological states such as genetic mutations (e.g., LQT3), heart failure, and ischemia, the late INa is enhanced.[1][4] This sustained inward current contributes to intracellular sodium and subsequent calcium overload, leading to prolonged cardiac repolarization, early afterdepolarizations (EADs), and increased susceptibility to life-threatening arrhythmias.[1][2] The therapeutic strategy behind eleclazine is to selectively inhibit this pathological late INa without significantly affecting the crucial peak INa required for normal cardiac conduction.[1][3]
Quantitative Selectivity of Eleclazine
Eleclazine's enhanced selectivity for the late INa over the peak INa has been quantified in multiple electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency. The ratio of IC50 for peak INa to the IC50 for late INa provides a quantitative measure of selectivity.
| Preparation Type | Late INa IC50 (µM) | Peak INa Effect | Selectivity (Fold) | Experimental Conditions | Source |
| Rabbit Ventricular Myocytes | 0.72 ± 0.06 | 8.8 ± 2.1% inhibition at 10 µM | > 40-fold (estimated) | Late INa enhanced by ATX-II; Holding potential -120 mV | [2] |
| Rabbit Ventricular Myocytes | 0.26 ± 0.01 | Not specified | Not specified | Late INa enhanced by ATX-II; Holding potential -80 mV | [2][6] |
| Wild-Type hNav1.5 (HEK293 cells) | 0.62 ± 0.12 | IC50 ~52 µM (calculated) | ~84-fold | Late INa enhanced by ATX-II | [7] |
| LQT3 Mutant hNav1.5 Channels | 0.33 - 1.7 | Potent inhibition | Not specified | Varies by mutation | [7] |
| hiPSC-Cardiomyocytes | 0.6 (Use-dependent block) | Potent use-dependent block | Not specified | Measured at 10 Hz stimulation | [8][9] |
ATX-II (Anemone Toxin II) is a tool compound used to enhance the late INa to a measurable level for experimental purposes. hiPSC-Cardiomyocytes (human induced pluripotent stem cell-derived cardiomyocytes)
These data consistently demonstrate that eleclazine inhibits the late INa at sub-micromolar concentrations, while having minimal effect on the peak INa except at significantly higher concentrations.[2][7] One study estimated the selectivity to be greater than 40-fold, as the solubility limit of the drug was reached before significant peak INa inhibition could be measured.[2] Another study calculated an 84-fold selectivity in a heterologous expression system.[7]
Key Experimental Protocols
The determination of eleclazine's selectivity relies on precise electrophysiological measurements using the patch-clamp technique.
Protocol: Whole-Cell Voltage-Clamp Recordings
This is the gold-standard method for measuring ionic currents across the membrane of a single cell.[10][11]
1. Cell Preparation:
-
Native Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit).[2]
-
Heterologous Expression Systems: A non-cardiac cell line (e.g., HEK293) is stably transfected to express the human cardiac sodium channel, hNav1.5 (encoded by the SCN5A gene).[5][7] This allows for the study of the channel in isolation and the introduction of specific mutations.
-
hiPSC-Cardiomyocytes: Human stem cells are differentiated into cardiomyocytes, providing a human-relevant model system.[8]
2. Recording Configuration:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the cell's cytoplasm and brought into contact with a single cell.[10]
-
A high-resistance "giga-ohm" seal is formed between the pipette and the cell membrane.[12]
-
The membrane patch under the pipette is ruptured by suction, allowing electrical access to the entire cell ("whole-cell" configuration).[11]
-
The amplifier maintains a constant "clamped" membrane voltage, and the current required to do so is measured, which is equal and opposite to the current flowing through the cell's ion channels.[11]
3. Voltage Protocols to Isolate Peak vs. Late INa:
-
Holding Potential: The cell is held at a negative potential (e.g., -100 mV or -120 mV) to ensure most sodium channels are in a resting, available state.[5]
-
Depolarizing Pulse: A depolarizing voltage step (e.g., to -10 mV) is applied for a set duration (e.g., 300 ms).[5]
-
Peak INa (INaP): This is measured as the maximum inward current that occurs within the first few milliseconds of the depolarizing pulse.
-
Late INa (INaL): This is measured as the average current during a later portion of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse), after the peak current has inactivated.[5]
-
-
Pharmacological Enhancement: In many experimental setups, a toxin like Anemone Toxin II (ATX-II) is used to enhance the small native late INa to a more reliably measurable amplitude.[2][3][7]
-
Drug Application: Eleclazine is perfused into the recording chamber at increasing concentrations to generate a dose-response curve and calculate the IC50 value.
Visualizations
Mechanism of Selectivity
The following diagram illustrates the differential effect of eleclazine on the two components of the sodium current during a cardiac action potential.
Caption: Eleclazine selectively inhibits the pathological late INa with minimal effect on peak INa.
Experimental Workflow
The diagram below outlines the typical workflow for assessing the selectivity of a compound like eleclazine using patch-clamp electrophysiology.
References
- 1. What is Eleclazine used for? [synapse.patsnap.com]
- 2. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. docs.axolbio.com [docs.axolbio.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleclazine (formerly GS-6615) is a potent and selective inhibitor of the late sodium current (INaL) mediated by the human cardiac sodium channel, hNaV1.5. This channel is critical for the initiation and propagation of the cardiac action potential, and its dysfunction is linked to various life-threatening arrhythmias. Eleclazine's targeted inhibition of the pathological late sodium current, with minimal effect on the peak sodium current, presents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the molecular determinants of Eleclazine's binding to the hNaV1.5 channel, offering a comprehensive resource for researchers in cardiology and drug development.
The Local Anesthetic Binding Site: Eleclazine's Molecular Target
Current research indicates that Eleclazine binds to the well-characterized local anesthetic binding site located in the inner pore of the hNaV1.5 channel. This binding is state-dependent, with Eleclazine showing a higher affinity for the open and inactivated states of the channel. This characteristic is crucial for its mechanism of action, as it preferentially targets channels that are active, a hallmark of pathological conditions.
Mutagenesis studies have identified key amino acid residues within the S6 segment of domain IV (DIVS6) as critical for Eleclazine's interaction with the channel. Specifically, engineered mutations of two residues, Phenylalanine 1760 (F1760) and Tyrosine 1767 (Y1767) , to Alanine (F1760A and Y1767A) have been shown to decrease the inhibitory effect of Eleclazine on both the late and peak sodium currents.[1] This finding strongly suggests that these residues are integral components of the Eleclazine binding pocket.
Quantitative Analysis of Eleclazine's Potency and Binding
The potency of Eleclazine has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for the late sodium current over the peak sodium current.
| Parameter | hNaV1.5 Channel Type | Value | Reference |
| IC50 (Late INa) | Wild-Type (ATX-II enhanced) | 0.62 ± 0.12 µM | [1] |
| IC50 (Late INa) | Wild-Type (ATX-II enhanced) | 0.7 µM | [2] |
| IC50 (Use-Dependent Peak INa) | Wild-Type (in hiPSC-CMs at 10 Hz) | 0.6 µM | [3] |
| Selectivity (Late INa over Peak INa) | Wild-Type | 84-fold | [1] |
| Association Rate (Kon) | Wild-Type | 4.6 µM-1s-1 |
ATX-II (Anemone Toxin II) is used experimentally to enhance the late sodium current. hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes.
While it is established that the F1760A and Y1767A mutations reduce the inhibitory effect of Eleclazine, specific IC50 values for these mutant channels were not available in the reviewed literature. Further investigation is required to quantify the precise impact of these mutations on Eleclazine's binding affinity.
Experimental Protocols
Site-Directed Mutagenesis of SCN5A
This protocol outlines the general steps for introducing point mutations (e.g., F1760A, Y1767A) into the SCN5A gene, which encodes the hNaV1.5 channel. This method is fundamental for studying the role of specific amino acid residues in drug binding.
1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥ 78°C.
-
The mutation should be flanked by 10-15 bases of correct sequence on both sides.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type SCN5A cDNA as a template, and the mutagenic primers.
-
A typical PCR cycle would be:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
3. DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.
Whole-Cell Patch Clamp Electrophysiology
This protocol describes the measurement of sodium currents in a heterologous expression system (e.g., HEK293 cells) transfected with wild-type or mutant hNaV1.5 channels. This technique is essential for characterizing the functional effects of Eleclazine.
1. Cell Preparation:
-
Culture HEK293 cells and transiently transfect them with the plasmid DNA encoding the desired hNaV1.5 channel construct (wild-type or mutant) and a reporter gene (e.g., GFP).
-
Plate the cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
3. Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.
-
Approach a single, GFP-positive cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
4. Voltage Protocols for INa Measurement:
-
Peak INa: Apply a depolarizing pulse to -20 mV for 50 ms.
-
Late INa: To enhance the late current for pharmacological studies, perfuse the cells with the external solution containing a low concentration of Anemone Toxin II (ATX-II, e.g., 5 nM). Apply a depolarizing pulse to -20 mV for 200-500 ms. The late current is measured as the sustained inward current towards the end of the pulse.
5. Drug Application and Data Analysis:
-
Establish a stable baseline recording of the sodium current.
-
Perfuse the cell with the external solution containing various concentrations of Eleclazine.
-
Record the current at each concentration until a steady-state block is achieved.
-
To determine the IC50, plot the percentage of current inhibition against the drug concentration and fit the data with the Hill equation.
Visualizing the Experimental Workflow and Binding Logic
Experimental Workflow for Identifying Binding Site Residues
Caption: Workflow for identifying key binding site residues of Eleclazine.
Logical Relationship of Eleclazine's Binding and Actiondot
References
- 1. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+ current [pubmed.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Eleclazine Hydrochloride: A Deep Dive into its Cardioprotective Mechanism via Attenuation of Intracellular Sodium and Calcium Overload
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL). In pathological conditions such as myocardial ischemia, the late sodium current is enhanced, leading to an accumulation of intracellular sodium ([Na+]i). This rise in [Na+]i subsequently drives the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), resulting in a detrimental increase in intracellular calcium concentration ([Ca2+]i), a condition known as calcium overload. This ionic imbalance is a key contributor to electrical instability, arrhythmias, and contractile dysfunction. Eleclazine, by selectively targeting and inhibiting the late INaL, effectively mitigates this cascade, thereby reducing intracellular sodium and calcium overload and exerting a cardioprotective effect. This technical guide provides an in-depth analysis of the mechanism of action of eleclazine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Mechanism of Action
Under normal physiological conditions, the voltage-gated sodium channels (Nav1.5) in cardiomyocytes mediate the rapid upstroke of the action potential through a transient inward sodium current (peak INa). However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or late sodium current (INaL). In disease states like ischemia and heart failure, the magnitude of this late current is significantly augmented.
The sustained influx of Na+ through these non-inactivating channels disrupts the normal ionic gradients. The elevated [Na+]i reverses the direction of the Na+/Ca2+ exchanger, which typically expels Ca2+ from the cell. In its reverse mode, the NCX imports Ca2+ in exchange for Na+, leading to a toxic accumulation of intracellular calcium.[1] This calcium overload contributes to diastolic dysfunction, delayed afterdepolarizations (DADs), and triggered arrhythmias.
This compound is designed to selectively inhibit this pathological late INaL with high potency, while having a minimal effect on the peak INa required for normal cardiac conduction.[2] By blocking the initial trigger—the excessive influx of sodium—eleclazine prevents the subsequent calcium overload, thereby restoring normal ionic homeostasis and protecting cardiac cells from the downstream arrhythmogenic consequences.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and selectivity of eleclazine and the effects of a similar late INaL inhibitor, ranolazine, on intracellular ion concentrations.
Table 1: Inhibitory Potency of Eleclazine on Cardiac Ion Channels
| Parameter | Species/Cell Type | Condition | IC50 | Reference |
| Late INa (INaL) Inhibition | ||||
| Rabbit Ventricular Myocytes | ATX-II Enhanced | 0.7 µM | [3][4] | |
| Rabbit Ventricular Myocytes | ATX-II Enhanced, Holding Potential -80mV | 0.26 µM | ||
| Rat Atrial Myocytes | ATX-II Activated | 217.2 nM | ||
| Rat Ventricular Myocytes | ATX-II Activated | 179.9 nM | [5] | |
| Human Induced Pluripotent Stem Cell-derived Cardiomyocytes | Use-Dependent Block of INaP | 0.6 µM | [6][7][8] | |
| Peak INa Inhibition | ||||
| Rabbit Ventricular Myocytes | 10 µM Eleclazine | ~10% inhibition at 0.1 Hz | [5] | |
| Rabbit Ventricular Myocytes | 10 µM Eleclazine | ~20% inhibition at 3 Hz | [5] | |
| Other Ion Channels | ||||
| IKr | Rabbit | 14.2 µM | [5] |
ATX-II (Anemone Toxin II) is used to enhance the late sodium current in experimental settings.
Table 2: Effect of Late INaL Inhibition by Ranolazine on Intracellular Ion Concentrations
Note: Direct quantitative data for eleclazine's effect on intracellular sodium and calcium concentrations were not available in the reviewed literature. The following data for ranolazine, a well-characterized late INaL inhibitor with a similar mechanism of action, is presented as a proxy to illustrate the expected downstream effects. This should be interpreted with the understanding that potency and secondary effects may differ between the two compounds.
| Parameter | Species/Cell Type | Condition | Treatment | Effect | Reference |
| Intracellular Na+ ([Na+]i) | Rabbit Ventricular Myocytes | ATX-II (40 nmol/L) | Ranolazine (10 µmol/L) | Significantly blunted the increase in [Na+]i | [6] |
| Diastolic Intracellular Ca2+ ([Ca2+]i) | Rabbit Ventricular Myocytes | ATX-II (40 nmol/L) | Ranolazine (10 µmol/L) | Significantly blunted the increase in diastolic [Ca2+]i | [6] |
| Rat Isolated Perfused Hearts | Ischemia/Reperfusion | Ranolazine (9 µM) | Reduced diastolic [Ca2+]i accumulation | [1] |
Signaling Pathways and Experimental Workflows
Pathophysiological Cascade of Sodium and Calcium Overload
Caption: Pathophysiological cascade leading to sodium and calcium overload in cardiomyocytes.
Mechanism of Action of Eleclazine
Caption: Eleclazine's mechanism of action in preventing cardiac overload.
Experimental Workflow for Measuring Intracellular Calcium
References
- 1. Ranolazine decreases diastolic calcium accumulation caused by ATX-II or ischemia in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranolazine reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Late sodium current inhibition alone with ranolazine is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ranolazine improves diastolic dysfunction in isolated myocardium from failing human hearts--role of late sodium current and intracellular ion accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Ranolazine on Left Ventricular Dyssynchrony in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
Methodological & Application
Application Notes and Protocols for Eleclazine Hydrochloride Electrophysiology using Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleclazine hydrochloride (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2] This sustained component of the sodium current is enhanced in various pathological conditions, such as long QT syndrome type 3 (LQT3), ischemic heart disease, and heart failure, contributing to cardiac arrhythmias.[1][2][3] Eleclazine's selective inhibition of INaL over the peak sodium current (INaP) makes it a promising therapeutic agent for stabilizing cardiac repolarization and suppressing arrhythmias with a reduced risk of proarrhythmic effects associated with non-selective sodium channel blockers.[2][3] These application notes provide detailed protocols for characterizing the electrophysiological effects of eleclazine using the patch-clamp technique.
Mechanism of Action
This compound exerts its antiarrhythmic effects by selectively binding to and inhibiting voltage-gated sodium channels (Nav1.5) that fail to inactivate completely following the initial depolarization of the cardiac action potential.[1] This results in the suppression of the late sodium current (INaL). By reducing the persistent influx of sodium ions during the plateau phase of the action potential, eleclazine helps to prevent intracellular sodium and calcium overload, thereby shortening the action potential duration (APD) and reducing the dispersion of repolarization, which are key factors in the genesis of cardiac arrhythmias.[1][2]
Data Presentation
Table 1: Inhibitory Potency of Eleclazine on Cardiac Ion Currents
| Ion Current | Species/Cell Line | Experimental Conditions | IC50 (µM) | Reference(s) |
| Late INa (INaL) | Rabbit Ventricular Myocytes | ATX-II enhanced, HP -120 mV | 0.7 | [2] |
| Late INa (INaL) | Rabbit Ventricular Myocytes | ATX-II enhanced, HP -80 mV | 0.26 | [4] |
| Late INa (INaL) | Human Nav1.5 in HEK293 cells | 0.62 | [3] | |
| Late INa (INaL) | Rat Atrial Myocytes | ATX-II activated | ~0.2 | [5] |
| Late INa (INaL) | Rat Ventricular Myocytes | ATX-II activated | ~0.2 | [5] |
| Peak INa (INaP) | Rabbit Ventricular Myocytes | HP -120 mV, 0.1 Hz | >10 (8.8% inhibition at 10 µM) | [2] |
| Peak INa (INaP) | Human Nav1.5 in HEK293 cells | 51 | [3] | |
| Use-Dependent Peak INa | hiPSC-derived Cardiomyocytes | 10 Hz | 0.6 | [4][6] |
| IKr (hERG) | Rabbit Ventricular Myocytes | No significant inhibition | [2] |
HP: Holding Potential; ATX-II: Anemone Toxin II; hiPSC: human induced pluripotent stem cell
Table 2: Effects of Eleclazine on Action Potential Parameters
| Preparation | Eleclazine Concentration | Effect on APD | Key Findings | Reference(s) |
| Rabbit Ventricular Myocytes | 1 µM | Shortened ATX-II induced prolongation | Correlated with late INa inhibition | [2] |
| Rabbit Isolated Hearts | 1 µM | Shortened ATX-II induced prolongation of MAPD | Reduced dispersion of repolarization | [2] |
| Failing Rabbit Hearts with Ischemia-Reperfusion | 1 µM | Prolonged APDmin, Decreased APD dispersion | Suppressed Ventricular Fibrillation | [3] |
APD: Action Potential Duration; MAPD: Monophasic Action Potential Duration
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Late Sodium Current (INaL)
This protocol is designed for recording INaL from isolated cardiomyocytes or HEK293 cells stably expressing Nav1.5.
1. Cell Preparation:
-
For primary cardiomyocytes, use standard enzymatic dissociation protocols appropriate for the species of interest.
-
For cell lines, culture and passage according to standard protocols. Harvest cells using a gentle dissociation reagent.
-
Resuspend cells in the external solution and allow them to adhere to glass coverslips in the recording chamber.
2. Solutions:
-
External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers like CsCl are used.
-
Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of CsF and EGTA helps to block potassium and calcium currents, respectively.
3. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 700B with pCLAMP software).
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Maintain the bath temperature at room temperature (~22 °C) or physiological temperature (36-37 °C), as temperature can affect channel kinetics.
4. Voltage-Clamp Protocol:
-
Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).
-
Set the holding potential (HP) to -100 mV or -120 mV to ensure the removal of fast inactivation of sodium channels.
-
Apply a depolarizing pulse to -10 mV for a duration of 300-500 ms. This long depolarization allows for the measurement of the persistent late sodium current after the peak current has inactivated.
-
Repeat the depolarizing pulse at a frequency of 0.1-0.33 Hz to allow for recovery from inactivation between pulses.
-
To enhance the typically small endogenous INaL, a known enhancer such as Anemone Toxin II (ATX-II, 3 nM) can be added to the external solution.
5. Data Analysis:
-
Measure the peak INa as the maximum inward current during the initial phase of the depolarizing pulse.
-
Measure the late INa as the average current during a defined window towards the end of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse).
-
To correct for any leak currents, subtract the current remaining after the application of a high concentration of a specific sodium channel blocker like tetrodotoxin (TTX, 30 µM) at the end of the experiment.
-
Generate concentration-response curves for eleclazine's inhibition of INaL and calculate the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of Eleclazine's therapeutic action.
Caption: Experimental workflow for voltage-clamp analysis.
Caption: Logical relationship of Eleclazine's electrophysiological effects.
References
- 1. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of voltage-gated Na+ currents by eleclazine in rat atrial and ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Eleclazine Hydrochloride in Porcine Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using eleclazine hydrochloride in porcine models of cardiac arrhythmia. The following information is synthesized from peer-reviewed research to guide the design and execution of preclinical studies.
Overview of this compound
This compound (formerly known as GS-6615) is a selective inhibitor of the late cardiac sodium current (INa).[1][2] This late current can be enhanced in pathological conditions, contributing to cardiac arrhythmias.[2][3] By selectively targeting the late INa, eleclazine aims to restore normal cardiac electrophysiology with minimal effects on the peak sodium current, which is crucial for normal cardiac conduction.[2][3] Preclinical studies in porcine models have demonstrated its efficacy in suppressing both atrial and ventricular arrhythmias.[1][4]
Dosage and Administration in Porcine Models
Intravenous administration has been the standard route for this compound in porcine arrhythmia studies. The dosages have been selected to achieve plasma concentrations that are clinically relevant.
Table 1: this compound Dosage and Administration in Porcine Arrhythmia Models
| Arrhythmia Model | Dosage | Administration Route & Duration | Key Findings | Reference |
| Atrial Fibrillation (AF) | 0.3 mg/kg and 0.9 mg/kg | Intravenous, over 15 minutes | Suppressed autonomically induced atrial premature beats and atrial fibrillation. | [1] |
| Ventricular Tachycardia (VT) | 0.3 mg/kg | Intravenous, infused over 15 minutes | Reduced the incidence of epinephrine-induced ventricular premature beats, couplets, and 3- to 7-beat VT. | [4][5] |
Experimental Protocols
Porcine Model of Autonomically Induced Atrial Fibrillation
This protocol details a method for inducing atrial fibrillation in a porcine model through autonomic stimulation, providing a platform to test the anti-arrhythmic effects of eleclazine.
3.1.1. Animal Preparation
-
Species: Yorkshire pigs.[1]
-
Anesthesia: Anesthetize the animals. Note: The specific anesthetic regimen should be chosen to have minimal effects on cardiac electrophysiology.
-
Instrumentation: Establish intravenous access for drug administration. In a closed-chest model, place catheters for drug delivery and monitoring.[1]
3.1.2. Induction of Atrial Fibrillation
-
Administer epinephrine intravenously (e.g., 2.0 µg/kg as a bolus over 1 minute).[1]
-
Concurrently, administer acetylcholine via the intrapericardial route (e.g., 0.5-4 mL of a 12.5 mM solution) to induce spontaneous AF.[1]
-
Confirm the onset of AF through electrocardiogram (ECG) monitoring.
3.1.3. Eleclazine Administration and Monitoring
-
For pretreatment studies, infuse this compound (0.3 or 0.9 mg/kg) intravenously over 15 minutes before the induction of arrhythmia.[1]
-
Continuously monitor ECG throughout the experiment to assess the effects of eleclazine on suppressing AF and atrial premature beats.
-
Collect plasma samples to determine eleclazine concentrations. A plasma level of approximately 828 ± 45.8 nM was observed at 120 minutes post-infusion.[1]
Porcine Model of Catecholamine-Induced Ventricular Tachycardia
This protocol describes the induction of ventricular tachycardia using catecholamines to evaluate the efficacy of eleclazine in a ventricular arrhythmia model.
3.2.1. Animal Preparation
-
Species: Yorkshire pigs.[4]
-
Anesthesia and Instrumentation: Follow similar procedures as described for the atrial fibrillation model, ensuring appropriate monitoring of cardiac function.[4]
3.2.2. Induction of Ventricular Tachycardia
-
Induce spontaneous VT by administering a bolus of epinephrine (e.g., 2.0 µg/kg, intravenously over 1 minute).[4]
-
Use intraventricular electrogram recordings to monitor for VT, ventricular premature beats, and T-wave alternans.[4]
3.2.3. Eleclazine Administration and Evaluation
-
Administer this compound (e.g., 0.3 mg/kg) as an intravenous infusion over 15 minutes.[4]
-
Quantify the incidence of ventricular premature beats, couplets, and episodes of VT before and after eleclazine administration.
-
Eleclazine has been shown to reduce the incidence of epinephrine-induced ventricular premature beats and couplets by 51% and 3- to 7-beat VT by 56%.[4]
Visualized Protocols and Mechanisms
Experimental Workflow for Porcine Arrhythmia Models
The following diagram illustrates the general workflow for inducing arrhythmia in a porcine model and testing the effects of eleclazine.
Caption: Experimental workflow for porcine arrhythmia studies.
Proposed Signaling Pathway of Eleclazine's Anti-Arrhythmic Action
This diagram illustrates the mechanism by which eleclazine is believed to exert its anti-arrhythmic effects through the inhibition of the late sodium current.
Caption: Mechanism of action of this compound.
Dose-Response Relationship Logic
The following diagram outlines the logical relationship between increasing doses of eleclazine and the expected therapeutic effect in porcine arrhythmia models.
Caption: Eleclazine dose-response relationship.
References
- 1. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Eleclazine used for? [synapse.patsnap.com]
- 3. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the In Vitro Use of Eleclazine Hydrochloride in iPSC-Derived Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a critical in vitro model for cardiovascular research, offering a patient-specific platform for disease modeling, drug discovery, and cardiotoxicity screening.[1] Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[2][3] Under pathological conditions such as ischemia and in certain genetic channelopathies, an increase in INaL can lead to intracellular sodium and calcium overload, prolonging the action potential duration (APD) and increasing the risk of cardiac arrhythmias.[2] By selectively targeting this late current, Eleclazine offers a promising therapeutic strategy to mitigate these arrhythmogenic effects.[2][4]
These application notes provide a comprehensive guide for the in vitro application of this compound in iPSC-CMs, including its mechanism of action, protocols for cell handling, and methodologies for assessing its electrophysiological effects.
Mechanism of Action
This compound selectively inhibits the late sodium current (INaL) in cardiomyocytes.[2] In normal cardiac physiology, voltage-gated sodium channels open briefly during phase 0 of the action potential, allowing for rapid depolarization. However, a small fraction of these channels can reopen or fail to inactivate completely, giving rise to a sustained or "late" sodium current.[2] In disease states, this late current is often enhanced, contributing to cellular calcium overload and arrhythmogenesis.[2] Eleclazine binds to the inactivated state of the sodium channel, effectively suppressing this aberrant late current with minimal effect on the peak sodium current essential for normal cardiac conduction.[2][3] This selective inhibition helps to restore normal action potential duration and reduce the likelihood of arrhythmias.[3][5]
Signaling Pathway of this compound in iPSC-Cardiomyocytes
Caption: Mechanism of action of Eleclazine in iPSC-cardiomyocytes.
Quantitative Data Presentation
The following table summarizes the reported potency of this compound in iPSC-derived cardiomyocytes. It is important to note that the IC50 values can vary depending on the experimental conditions, such as the stimulation frequency.
| Parameter | Cell Type | Condition | IC50 | Reference |
| Use-Dependent Block of INaP | Human iPSC-CMs | 10 Hz stimulation | 0.6 µM | [6][7][8] |
| Tonic Block of INaP | Human iPSC-CMs | Infrequent pulsing | 2.5 µM | [2] |
Experimental Protocols
Culture and Maintenance of iPSC-Derived Cardiomyocytes
A consistent and healthy culture of iPSC-CMs is fundamental for reliable experimental outcomes.
Materials:
-
Commercially available or in-house differentiated iPSC-CMs
-
Maintenance medium (e.g., RPMI 1640 with B27 supplement)
-
Matrigel- or fibronectin-coated culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved iPSC-CMs according to the manufacturer's instructions or replate freshly differentiated cells.
-
Plate the cells onto Matrigel- or fibronectin-coated plates at a recommended density to form a confluent monolayer.
-
Culture the iPSC-CMs in a 37°C, 5% CO2 incubator.
-
Replace the maintenance medium every 2-3 days.
-
Allow the cells to mature and exhibit spontaneous, synchronous contractions before initiating experiments (typically 7-10 days post-plating).
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate experimental buffer or culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability or function (typically ≤ 0.1%).
Electrophysiological Assessment using Patch-Clamp
Patch-clamp electrophysiology is the gold standard for measuring ion channel currents and action potentials in single cells.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., Tyrode's solution)
-
Internal solution (pipette solution)
-
This compound working solutions
Protocol:
-
Plate iPSC-CMs on glass coverslips suitable for patch-clamp recordings.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a single, spontaneously beating or quiescent iPSC-CM with the patch pipette and form a giga-ohm seal.
-
Establish a whole-cell configuration.
-
For Action Potential Recording (Current-Clamp):
-
Record baseline spontaneous or paced action potentials.
-
Perfuse the chamber with increasing concentrations of this compound.
-
Record changes in action potential parameters such as APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and upstroke velocity.
-
-
For Late Sodium Current Measurement (Voltage-Clamp):
-
Apply a voltage protocol designed to elicit and isolate the late sodium current.
-
Record baseline INaL.
-
Perfuse with various concentrations of this compound to determine the dose-dependent inhibition of INaL and calculate the IC50.
-
Calcium Transient Measurement using Calcium Imaging
Calcium imaging allows for the assessment of intracellular calcium handling, which is closely linked to the electrophysiological activity of cardiomyocytes.
Materials:
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
Fluorescence microscope with a high-speed camera
-
This compound working solutions
Protocol:
-
Prepare a loading solution of the calcium indicator (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the iPSC-CMs with the loading solution for 15-30 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the culture plate on the fluorescence microscope.
-
Record baseline spontaneous calcium transients.
-
Apply this compound at various concentrations and record the changes in calcium transient parameters, such as amplitude, duration, and frequency.
Experimental Workflow for Assessing Eleclazine Effects
Caption: General experimental workflow for evaluating Eleclazine in iPSC-CMs.
Conclusion
This compound presents a valuable tool for studying the role of the late sodium current in cardiac electrophysiology using iPSC-derived cardiomyocytes. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of Eleclazine in a human-relevant in vitro system. Adherence to best practices in cell culture and electrophysiological recordings will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of cardiac channelopathies and the development of novel antiarrhythmic therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 7. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
Application Notes and Protocols: Preparation of Eleclazine Hydrochloride Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, handling, and storage of Eleclazine hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is a selective inhibitor of the late cardiac sodium current.[1][2][3] Accurate preparation of stock solutions is the first step in any in vitro or in vivo experiment. The relevant physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 451.83 g/mol | [2][3][4] |
| CAS Number | 1448754-43-5 | [1][2][3][4] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 221.32 mM) | [2][4] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for initial stock solutions, which can then be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.518 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 451.83 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.010 mol/L * 0.001 L * 451.83 g/mol = 0.004518 g = 4.518 mg
-
-
-
Dissolution:
-
Add the weighed this compound powder to the sterile vial.
-
Add the appropriate volume of DMSO to the vial. For the example above, this would be 1 mL.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, sonication in a water bath for 5-10 minutes or gentle warming of the solution to 37°C can be employed.[2][4] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).
-
This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][4]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Signaling Pathway Context
This compound is a selective inhibitor of the late sodium current (INaL) in cardiomyocytes. The late sodium current is enhanced under various pathological conditions and contributes to increased intracellular sodium, leading to calcium overload and subsequent arrhythmias. By specifically inhibiting INaL, this compound is thought to exert its antiarrhythmic effects.
References
Application Notes and Protocols for Intravenous Infusion of Eleclazine Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and intravenous administration of eleclazine hydrochloride (also known as GS-6615) in preclinical animal studies, particularly focusing on cardiovascular research.
Introduction
This compound is a potent and selective inhibitor of the late cardiac sodium current (INaL)[1][2]. Pathological enhancement of the late sodium current is associated with various cardiac arrhythmias, including long QT syndrome type 3 (LQT3), and contributes to ischemia-induced cardiac dysfunction[1][3][4]. By selectively blocking the late INa, eleclazine helps to stabilize cardiac cell membrane potential and reduce intracellular sodium and calcium overload, thereby mitigating the risk of arrhythmias[4]. These characteristics make eleclazine a compound of significant interest in the development of novel anti-arrhythmic therapies.
This document outlines the formulation of this compound for intravenous infusion, provides detailed experimental protocols for its use in porcine and rabbit models of cardiac arrhythmia, and presents key quantitative data from these studies.
Mechanism of Action
Eleclazine selectively inhibits the persistent or late component of the inward sodium current in cardiomyocytes. Under normal physiological conditions, voltage-gated sodium channels inactivate rapidly after depolarization. However, in certain pathological states, a fraction of these channels fails to inactivate completely, giving rise to a sustained late sodium current. This aberrant current leads to an overload of intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. This calcium overload can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias. Eleclazine's targeted inhibition of the late INa helps to prevent these pathological events.
Mechanism of Action of this compound.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving the intravenous administration of this compound.
Table 1: Efficacy of Intravenous this compound in a Porcine Model of Catecholamine-Induced Ventricular Arrhythmias
| Parameter | Control (Epinephrine-induced) | Eleclazine (0.3 mg/kg IV) | Percent Reduction | Reference |
| Ventricular Premature Beats (VPBs) and Couplets (episodes) | 31.3 ± 1.91 | 15.2 ± 5.08 | 51% | [3] |
| 3- to 7-beat Ventricular Tachycardia (VT) (episodes) | 10.8 ± 3.45 | 4.7 ± 3.12 | 56% | [3] |
| Peak T-wave Alternans (TWA) Level (µV) | 217 ± 22.2 | 78 ± 15.3 | 64% | [3] |
Table 2: Efficacy of Intravenous this compound in a Porcine Model of Autonomically Induced Atrial Fibrillation
| Parameter | Eleclazine Dosage | Observation | Reference |
| Epinephrine-induced Atrial Premature Beats (APBs) | 0.9 mg/kg IV | >3-fold reduction | [5] |
| Suppression of Atrial Fibrillation (AF) | 0.3 and 0.9 mg/kg IV | Suppressed AF in all 7 animals tested in at least one episode | [5] |
Table 3: Pharmacokinetic and In Vitro Potency Data for Eleclazine
| Parameter | Value | Species/System | Reference |
| Plasma Concentration | 828 ± 45.8 nM | Pig (at 120 minutes post-infusion) | [5] |
| IC50 for late INa inhibition | 0.72 ± 0.06 µM | Rabbit ventricular myocytes | |
| IC50 for late INa inhibition | 736 ± 67 nM | Pig atrial myocytes | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Infusion
This protocol is based on a recommended formulation for in vivo animal studies for compounds with similar solubility characteristics.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% sodium chloride), sterile
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using a vortex mixer and gentle warming or sonication if necessary.
-
-
Prepare the vehicle.
-
Prepare the final infusion solution.
-
Calculate the required volume of the this compound stock solution to achieve the desired final concentration for infusion.
-
Slowly add the stock solution to the prepared vehicle while vortexing to ensure immediate and thorough mixing.
-
The final solution should be clear. If any precipitation is observed, the concentration may be too high for this vehicle composition.
-
-
Sterilization and Storage.
-
The final infusion solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
It is recommended to prepare the infusion solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light.
-
Workflow for IV Formulation Preparation.
Protocol 2: Intravenous Infusion of this compound in a Porcine Model of Catecholamine-Induced Arrhythmias
This protocol is adapted from studies investigating the anti-arrhythmic effects of eleclazine in anesthetized pigs[3][5].
Animal Model:
-
Yorkshire pigs (or similar large animal model)
-
Anesthetized and ventilated
Materials:
-
Prepared this compound infusion solution
-
Infusion pump
-
Intravenous catheters
-
ECG recording equipment
-
Epinephrine solution for arrhythmia induction
Procedure:
-
Animal Preparation.
-
Anesthetize the pig according to an approved institutional animal care and use committee (IACUC) protocol.
-
Establish intravenous access for drug administration and monitoring.
-
Set up continuous ECG monitoring.
-
-
Induction of Arrhythmias.
-
Administer a bolus of epinephrine (e.g., 2.0 µg/kg, IV over 1 minute) to induce ventricular arrhythmias[3].
-
Confirm the presence of arrhythmias on the ECG.
-
-
This compound Administration.
-
Data Collection and Analysis.
-
Record ECG data before, during, and after eleclazine infusion.
-
Quantify the incidence and duration of arrhythmias, and measure relevant ECG parameters (e.g., QT interval, T-wave alternans).
-
Collect blood samples at predetermined time points for pharmacokinetic analysis if required.
-
Protocol 3: Intravenous Infusion of this compound in a Rabbit Model of Myocardial Ischemia-Reperfusion Injury
This protocol is based on studies evaluating the effects of eleclazine in isolated rabbit hearts[1].
Animal Model:
-
New Zealand White rabbits
-
Langendorff-perfused isolated heart preparation
Materials:
-
Prepared this compound infusion solution (to be added to the perfusate)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
ECG and/or optical mapping recording equipment
Procedure:
-
Heart Isolation and Perfusion.
-
Anesthetize the rabbit and excise the heart according to an approved IACUC protocol.
-
Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer on a Langendorff apparatus.
-
-
Baseline Recordings.
-
Allow the heart to stabilize and record baseline ECG and/or optical mapping data.
-
-
Induction of Ischemia-Reperfusion.
-
Induce regional ischemia by ligating a coronary artery for a specified period (e.g., 60 minutes), followed by reperfusion.
-
-
This compound Administration.
-
Data Collection and Analysis.
-
Continuously record electrophysiological parameters throughout the experiment.
-
Analyze the incidence and duration of arrhythmias, action potential duration, and conduction velocity.
-
Concluding Remarks
This compound demonstrates significant efficacy in suppressing both ventricular and atrial arrhythmias in preclinical animal models. The provided protocols for intravenous formulation and administration serve as a valuable resource for researchers investigating the therapeutic potential of this selective late sodium current inhibitor. Adherence to appropriate animal care and use guidelines is paramount in all experimental procedures.
References
- 1. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Sodium Channel | TargetMol [targetmol.com]
Application Notes and Protocols for Optical Mapping Studies with Eleclazine Hydrochloride in Rabbit Hearts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting optical mapping studies to investigate the electrophysiological effects of Eleclazine hydrochloride (formerly GS-6615) in isolated rabbit hearts. Eleclazine is a potent and selective inhibitor of the late sodium current (INa-L), a key target in the development of anti-arrhythmic therapies.[1][2][3]
Introduction to Eleclazine and its Mechanism of Action
Eleclazine is an investigational drug that selectively targets and inhibits the late component of the sodium current (INa-L) in cardiomyocytes.[3] Under normal physiological conditions, the INa-L is small; however, in pathological states such as Long QT Syndrome Type 3 (LQT3), heart failure, and myocardial ischemia, this current is enhanced, leading to intracellular sodium and calcium overload.[3][4] This overload can prolong the action potential duration (APD), increase the dispersion of repolarization, and trigger cardiac arrhythmias.[1][2] By inhibiting the INa-L, Eleclazine helps to normalize the cardiac action potential, reduce cellular calcium overload, and suppress arrhythmogenesis without significantly affecting the peak sodium current, which is crucial for normal cardiac conduction.[1][2][3]
Key Applications in Rabbit Heart Models
Optical mapping studies in rabbit hearts are instrumental for several key applications in the preclinical evaluation of Eleclazine:
-
Assessment of Anti-Arrhythmic Efficacy: Evaluating the ability of Eleclazine to suppress ventricular tachyarrhythmias (VT) and fibrillation (VF) in models of enhanced INa-L.[1][2]
-
Action Potential Duration (APD) Modulation: Quantifying the effect of Eleclazine on APD and its spatial dispersion across the epicardium.[1][5][6]
-
Conduction Velocity (CV) Analysis: Measuring the impact of Eleclazine on cardiac conduction under baseline and paced conditions.
-
Calcium Transient (CaT) Dynamics: Investigating the influence of Eleclazine on intracellular calcium handling.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Eleclazine (GS-6615) on key electrophysiological parameters in rabbit cardiac preparations as reported in published studies.
| Parameter | Model | Eleclazine (GS-6615) Concentration | Effect | Reference |
| Late INa Inhibition (IC50) | ATX-II enhanced rabbit ventricular myocytes | 0.7 µM | Potent inhibition of the enhanced late sodium current. | [1][2] |
| Action Potential Duration at 90% Repolarization (APD90) | ATX-II treated rabbit ventricular myocytes | 0.1 - 1 µM | Concentration-dependent shortening of prolonged APD. | [1] |
| Monophasic Action Potential Duration at 90% Repolarization (MAPD90) | ATX-II treated isolated rabbit hearts | 0.1, 0.3 µM | Significant shortening of the prolonged MAPD. | [1] |
| Ventricular Tachycardia (VT) Incidence | ATX-II treated isolated rabbit hearts | 0.1 - 1 µM | Reduction in the incidence of ventricular tachyarrhythmias. | [1] |
| Ventricular Refractory Period | Langendorff-perfused rabbit hearts | 1.4 µM | Prolongation of the ventricular refractory period. | [7] |
| Ventricular Fibrillation (VF) Dominant Frequency | Langendorff-perfused rabbit hearts | 1.4 µM | Diminished dominant frequency during VF. | [7] |
| APD Dispersion | Failing rabbit hearts with ischemia-reperfusion injury | 1 µM | Reduction in APD dispersion. | [5][6] |
Experimental Protocols
Protocol 1: Langendorff Perfusion of Rabbit Hearts
This protocol describes the standard procedure for isolating and perfusing a rabbit heart for optical mapping studies.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Heparin (1000 IU/kg)
-
Sodium pentobarbital (50 mg/kg)
-
Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
-
Langendorff perfusion system
-
Pacing electrodes
-
Temperature probe
Procedure:
-
Anesthetize the rabbit with sodium pentobarbital and administer heparin intravenously.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold K-H solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated K-H solution at a constant pressure (typically 60-80 mmHg) and temperature (37°C).
-
Remove the lungs and surrounding tissue.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Place pacing electrodes on the right ventricular epicardium for controlled pacing.
Protocol 2: Optical Mapping of Transmembrane Potential and Intracellular Calcium
This protocol details the methodology for simultaneous recording of action potentials and calcium transients.
Materials:
-
Langendorff-perfused rabbit heart
-
Voltage-sensitive dye (e.g., RH-237)
-
Calcium-sensitive dye (e.g., Rhod-2 AM)
-
Excitation light sources (e.g., LEDs or lasers with appropriate wavelengths)
-
Emission filters
-
High-speed CMOS or CCD camera
-
Data acquisition and analysis software
Procedure:
-
During the stabilization period, perfuse the heart with the voltage-sensitive dye and the calcium-sensitive dye according to the manufacturer's instructions.
-
Position the heart in front of the camera, ensuring the epicardial surface is in focus.
-
Illuminate the heart with the appropriate excitation light for the voltage and calcium dyes.
-
Use emission filters to separate the fluorescence signals for voltage and calcium.
-
Record optical signals at a high frame rate (e.g., 1000-2000 frames per second).
-
Acquire baseline recordings before the application of any pharmacological agents.
-
Perfuse the heart with K-H solution containing the desired concentration of this compound.
-
After a sufficient equilibration period, repeat the optical mapping recordings.
-
Analyze the recorded data to calculate APD, CV, CaT duration, and other relevant parameters.
Protocol 3: Induction of Arrhythmias with Anemone Toxin II (ATX-II)
This protocol describes a method to mimic the electrophysiological phenotype of LQT3 to test the anti-arrhythmic potential of Eleclazine.
Materials:
-
Langendorff-perfused rabbit heart prepared for optical mapping
-
Anemone Toxin II (ATX-II) stock solution
-
This compound stock solution
Procedure:
-
Following baseline recordings, perfuse the heart with K-H solution containing a low concentration of ATX-II (e.g., 3 nM) to enhance the late sodium current.[1]
-
This will typically lead to a significant prolongation of the APD and the spontaneous occurrence of ventricular arrhythmias.[1]
-
Record the arrhythmic activity using optical mapping.
-
In the continued presence of ATX-II, introduce this compound into the perfusate at various concentrations (e.g., 0.1 µM, 0.3 µM).[1]
-
Record the electrophysiological changes and the suppression or modification of arrhythmias at each Eleclazine concentration.
-
Perform a washout with the standard K-H solution to observe the reversal of the drug's effects.
Visualizations
Caption: Signaling pathway of Eleclazine's anti-arrhythmic action.
Caption: Experimental workflow for optical mapping with Eleclazine.
Caption: Logical relationship of Eleclazine's therapeutic effect.
References
- 1. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Eleclazine used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
Troubleshooting & Optimization
Eleclazine Hydrochloride Stability & Degradation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of eleclazine hydrochloride in aqueous solutions. As detailed stability data for this compound is not extensively available in public literature, this guide offers general protocols and troubleshooting advice based on standard pharmaceutical industry practices for stability testing of small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For the solid form, storage at -20°C is recommended.[] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is sparingly soluble in water. One source indicates its solubility in water is less than 0.1 mg/mL, even with sonication and heating.[3] It is readily soluble in DMSO.[] For in vivo studies, formulations often use co-solvents such as PEG300 and Tween-80 in saline.[2][3]
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation can occur, especially in aqueous buffers, due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Sonication: Sonicating the solution can help in dissolving the compound.[2]
-
Gentle Warming: A warm water bath (e.g., up to 60°C) may aid dissolution.[3] However, be cautious as excessive heat can accelerate degradation.
-
Co-solvents: If your experimental design allows, consider using a small percentage of a co-solvent like DMSO or ethanol. For in vivo preparations, established protocols using excipients like PEG300, Tween-80, or cyclodextrins can be used to improve solubility.[2][3]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Investigate the effect of pH on solubility within a range that is compatible with your experimental system.
Q4: What are the likely degradation pathways for this compound in aqueous solution?
A4: While specific degradation pathways for eleclazine have not been published, molecules with similar functional groups are susceptible to certain types of degradation:
-
Hydrolysis: The amide bond within the dihydrobenzoxazepinone ring system could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine and other electron-rich parts of the molecule could be prone to oxidation.
-
Photodegradation: Aromatic rings and conjugated systems can absorb UV light, potentially leading to photodegradation.
To definitively identify degradation pathways, a forced degradation study is necessary.[4][5]
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[6][7][8] A suitable method should be able to separate the intact eleclazine from any potential degradation products.
Troubleshooting Guide for Stability Studies
| Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | The molecule is highly stable, or the stress conditions were not harsh enough. | Increase the duration, temperature, or concentration of the stressor. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[5] |
| Complete degradation of the parent compound. | The stress conditions were too aggressive. | Reduce the exposure time, temperature, or concentration of the stressor. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products can be observed.[5] |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. | Adjust the mobile phase composition, pH, gradient, or column chemistry to improve the separation of eleclazine and its degradants. |
| Appearance of multiple, small unknown peaks. | These could be secondary degradation products or impurities from the starting material. | Use a high-purity standard for comparison. If they are degradation products, mass spectrometry (LC-MS) can be used for identification. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. Researchers should adapt the concentrations and durations based on their preliminary findings.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a methanol:water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Expose the solid drug and a solution of the drug to 80°C in an oven.
-
Photodegradation: Expose the solid drug and a solution of the drug to light in a photostability chamber, as per ICH Q1B guidelines.
-
-
Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of eleclazine and the appearance of new peaks corresponding to degradation products.
-
Data Analysis: Calculate the percentage of degradation. If coupled with a mass spectrometer, tentatively identify the mass of the degradation products.
Illustrative Data Presentation
The following tables represent hypothetical data from a forced degradation study to demonstrate how results can be structured.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Eleclazine Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 3 |
| 3% H₂O₂, RT | 24 | 92.5 | 1 |
| Thermal (80°C) | 24 | 98.1 | 1 |
| Photolytic | 24 | 95.7 | 2 |
Table 2: Chromatographic Data of Major Degradation Products (Hypothetical)
| Stress Condition | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| Eleclazine | 10.5 | 1.00 | - |
| Acid Hydrolysis | 6.2 | 0.59 | 8.1 |
| 8.9 | 0.85 | 6.7 | |
| Base Hydrolysis | 4.5 | 0.43 | 12.3 |
| 7.1 | 0.68 | 5.4 | |
| 9.8 | 0.93 | 3.4 | |
| Oxidative | 11.2 | 1.07 | 7.5 |
Visualizations
Eleclazine Signaling Pathway
Eleclazine is a selective inhibitor of the late sodium current (INaL) in cardiac cells.[9][10][11][12][13] This current is enhanced under pathological conditions and contributes to cardiac arrhythmias.
Caption: Mechanism of action of Eleclazine in cardiac myocytes.
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- 2. This compound | Sodium Channel | TargetMol [targetmol.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Forced Degradation [sgs.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. Stability indicating RP-HPLC method development and validation for quantification of impurities in gonadotropin-releasing hormone (Elagolix): Robustness study by quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in Eleclazine hydrochloride electrophysiology recordings
Welcome to the technical support center for Eleclazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for electrophysiology experiments involving this selective late sodium current (INaL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the cardiac late sodium current (INaL).[1] Under pathological conditions such as myocardial ischemia or in certain genetic channelopathies, a fraction of voltage-gated sodium channels fail to inactivate completely, leading to a persistent or late inward sodium current.[2][3] This late current can lead to intracellular sodium and calcium overload, contributing to cardiac arrhythmias.[2][4] Eleclazine selectively blocks this late component of the sodium current with minimal effect on the peak sodium current, thereby helping to restore normal cardiac electrophysiology.[5]
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO, with a stock solution of 100 mg/mL (221.32 mM) being achievable with sonication.[6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of Eleclazine can vary depending on the experimental conditions, particularly the holding potential and the method used to enhance the late sodium current. It is crucial to consider these factors when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: No discernible effect of Eleclazine on the late sodium current.
Q: I've applied Eleclazine, but I'm not observing the expected inhibition of the late sodium current. What could be the issue?
A: Several factors could contribute to a lack of observable effect. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Action: Verify the age and storage conditions of your Eleclazine stock solution. Improper storage can lead to degradation. Prepare a fresh stock solution from powder if in doubt.
-
Rationale: Eleclazine, like many compounds, can lose activity over time if not stored correctly.[1]
-
-
Solvent Effects:
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) in your recording solution is minimal and consistent across all experimental conditions (control and drug application). A solvent-only control is recommended.
-
Rationale: High concentrations of solvents like DMSO can have non-specific effects on ion channels and cell membranes, potentially masking the effect of the drug.[6]
-
-
Magnitude of the Late Sodium Current:
-
Action: The endogenous late sodium current can be very small and difficult to measure accurately.[2] Consider using an agent to enhance the late sodium current, such as sea anemone toxin (ATX-II), to increase the signal-to-noise ratio.
-
Rationale: Enhancing the INaL provides a larger and more reliable signal to measure the inhibitory effect of Eleclazine.[5]
-
-
Voltage Protocol:
-
Action: Review your voltage-clamp protocol. The holding potential can significantly influence the availability of sodium channels and the efficacy of state-dependent blockers like Eleclazine. A more depolarized holding potential (e.g., -80 mV) can increase the apparent potency of Eleclazine compared to a more hyperpolarized potential (e.g., -120 mV).[5]
-
Rationale: Eleclazine exhibits voltage-dependent inhibition, with a higher affinity for the inactivated state of the sodium channel.[7]
-
Issue 2: High variability in the recorded effects of Eleclazine between cells.
Q: I'm seeing a lot of cell-to-cell variability in the inhibitory effect of Eleclazine. How can I reduce this?
A: Variability in electrophysiological recordings is a common challenge. Here are some potential sources and solutions:
-
Cell Health and Quality:
-
Action: Ensure your cells are healthy and have a stable resting membrane potential. Use only cells with sharp, clear membranes and minimal signs of stress.
-
Rationale: Unhealthy or damaged cells can have altered ion channel expression and function, leading to inconsistent drug responses.
-
-
Recording Quality:
-
Action: Monitor your seal resistance and access resistance throughout the experiment. Aim for a high seal resistance (>1 GΩ) and a low, stable access resistance.
-
Rationale: A poor seal can introduce a leak current that contaminates your recordings and makes it difficult to accurately measure small currents like INaL.[8] High or unstable access resistance can lead to voltage-clamp errors.
-
-
Experimental Conditions:
-
Action: Maintain consistent experimental conditions, including temperature, pH, and solution composition.
-
Rationale: Ion channel kinetics and drug binding are sensitive to changes in the experimental environment.
-
-
Pacing Frequency:
-
Action: Use a consistent pacing frequency for all recordings. The effect of Eleclazine can be use-dependent.
-
Rationale: The block of sodium channels by Eleclazine can accumulate with repetitive stimulation (use-dependent block), so the frequency of stimulation will influence the observed level of inhibition.[7][9]
-
Data Presentation
Table 1: IC50 Values of this compound for Late Sodium Current (INaL) Inhibition
| Cell Type | Enhancing Agent | Holding Potential | IC50 (µM) | Reference |
| Rabbit Ventricular Myocytes | ATX-II (3 nM) | -120 mV | 0.72 ± 0.06 | [5] |
| Rabbit Ventricular Myocytes | ATX-II (3 nM) | -80 mV | 0.26 ± 0.01 | [5] |
| Rat Atrial & Ventricular Myocytes | ATX-II (3 nM) | Not Specified | ~0.2 | [7] |
| hiPSC-derived Cardiomyocytes | N/A | Not Specified | 2.5 | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Late Sodium Current (INaL)
This protocol is adapted from methodologies used in studies investigating Eleclazine's effect on INaL.[7][10]
1. Cell Preparation:
- Isolate ventricular or atrial myocytes from the species of interest using standard enzymatic digestion protocols.
- Allow cells to stabilize before initiating recordings.
2. Solutions:
- External Solution (in mM): 70 NaCl, 77 NMDG-Cl, 5.4 KCl, 1.8 CaCl₂, 1.2 MgCl₂, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH). The reduced sodium concentration helps to minimize the large transient sodium current.
- Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
3. Recording Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
- Maintain the bath temperature at room temperature (21-22°C) or physiological temperature (35-37°C) as required, ensuring consistency.[10]
4. Voltage-Clamp Protocol:
- Establish a whole-cell configuration.
- Hold the cell at a holding potential of -100 mV or -120 mV to ensure sodium channels are available for activation.[10]
- Apply a depolarizing pulse to -20 mV for 300-500 ms to elicit the sodium current.
- Measure the late sodium current as the mean current during the last 100-200 ms of the depolarizing pulse.[10]
- To isolate the late sodium current, record in the presence of a high concentration of a specific sodium channel blocker like tetrodotoxin (TTX) (e.g., 30 µM) at the end of the experiment and subtract this from the recordings.[10]
5. Drug Application:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution into the external solution to the desired final concentrations immediately before use.
- Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all conditions.
- Apply the drug-containing solution via a perfusion system.
Visualizations
Caption: Eleclazine's mechanism of action.
Caption: Electrophysiology workflow.
Caption: Troubleshooting flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late sodium current in failing heart: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Sodium Channel | TargetMol [targetmol.com]
- 7. Inhibition of voltage-gated Na+ currents by eleclazine in rat atrial and ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. physoc.org [physoc.org]
- 10. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
preventing Eleclazine hydrochloride precipitation in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Eleclazine hydrochloride in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Preventing Precipitation
Issue: I observed a precipitate in my cell culture medium after adding this compound.
This is a common issue as this compound has very low aqueous solubility.[1][2] The following steps can help you identify the cause and prevent precipitation.
Step 1: Review Your Stock Solution Preparation and Handling
-
Is the stock solution clear? this compound should be fully dissolved in the stock solvent. It is highly soluble in 100% DMSO.[1][3][] If you see any crystals or cloudiness, try using sonication or gentle warming to aid dissolution.[1][3]
-
Are you using high-quality, anhydrous DMSO? DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of the compound.[1] Always use newly opened, high-purity DMSO.
-
How are you storing the stock solution? To prevent instability from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
Step 2: Examine Your Dilution Protocol
-
What is the final concentration of DMSO in your media? While DMSO is an excellent solvent for Eleclazine, its concentration in the final culture medium should typically be kept below 0.5% (and often below 0.1%) to avoid solvent-induced precipitation and cytotoxicity.
-
How are you adding the stock solution to the media? Abruptly adding the concentrated DMSO stock to the aqueous medium can cause the drug to crash out of solution. Add the stock solution dropwise into the media while gently vortexing or swirling to ensure rapid dispersion.
-
Are you pre-warming your media? While warming media to 37°C is standard, avoid excessive heat as it can degrade media components. However, ensuring both the media and the stock solution are at a consistent temperature can sometimes prevent precipitation caused by temperature shifts.
Step 3: Consider the Cell Culture Medium Composition
-
What is the pH of your medium? The solubility of many drugs is pH-dependent.[5][6] Most cell culture media are buffered around pH 7.2-7.4. The solubility of this compound in PBS at pH 7.2 is very low, at approximately 0.16 mg/mL.[7]
-
Is your medium complex? Highly concentrated, chemically defined media contain high levels of salts, amino acids, and metals, which can interact with the compound or reduce its solubility.[8]
Below is a flowchart to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
This compound is a poorly water-soluble compound.[2] Its solubility is highly dependent on the solvent used. Preparing a concentrated stock in an appropriate organic solvent is crucial.
| Solvent | Solubility | Reference(s) |
| DMSO | 12 mg/mL to 100 mg/mL | [1],[3],[7] |
| Water | < 0.1 mg/mL (practically insoluble) | [1] |
| PBS (pH 7.2) | ~0.16 mg/mL | [7] |
| Ethanol | ~5 mg/mL | [7] |
| DMF | ~20 mg/mL | [7] |
Q2: Why does the drug precipitate in my cell culture medium even if it dissolves in DMSO?
This phenomenon is common for hydrophobic drugs and is often due to a "solvent shift." The drug is stable in the high-concentration organic solvent (DMSO) but precipitates when diluted into the predominantly aqueous environment of the cell culture medium, where its solubility is much lower.[9] The final concentration of the drug in the medium must not exceed its solubility limit in that specific medium.
Q3: What is the maximum recommended concentration of this compound in cell culture?
The maximum concentration is limited by its low aqueous solubility. Given its solubility in PBS (pH 7.2) is around 0.16 mg/mL (~354 µM), it is advisable to work at concentrations well below this limit to avoid precipitation. The effective concentration (IC50) for inhibiting the late sodium current is less than 1 µM, which should be readily achievable without solubility issues if prepared correctly.[1][10] Always determine the empirical solubility limit in your specific medium (see protocol below).
Q4: Can I use other co-solvents to improve solubility in the final medium?
While formulations containing co-solvents like PEG300 and surfactants like Tween-80 can improve solubility, these are typically used for in vivo administration.[1] Adding these to cell culture is generally not recommended as they can have unintended effects on cell health and experimental outcomes. Sticking to a minimal, non-toxic concentration of DMSO is the standard and preferred method for most in vitro cell-based assays.
The diagram below illustrates key factors that can influence the solubility of a drug in an aqueous medium like cell culture media.
Caption: Key factors affecting drug solubility in cell culture media.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium
This protocol helps you empirically determine the solubility limit in your specific experimental conditions to prevent precipitation during your experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. (Molecular Weight of this compound is 451.83 g/mol ).[3]
-
Ensure the compound is fully dissolved. Use sonication if necessary. This will be your primary stock.
-
-
Prepare Serial Dilutions:
-
In sterile microcentrifuge tubes, prepare a serial dilution of your drug in your complete cell culture medium. Aim for a final DMSO concentration that matches your planned experiments (e.g., 0.1%).
-
Example for 0.1% final DMSO: First, make an intermediate dilution of the 10 mM stock in media. Then, perform the serial dilution from this intermediate stock.
-
Suggested final concentrations to test: 500 µM, 250 µM, 100 µM, 50 µM, 25 µM, 10 µM, 1 µM.
-
Include a "vehicle control" tube containing only the cell culture medium with the same final concentration of DMSO (e.g., 0.1%).
-
-
Incubation and Observation:
-
Add the drug dilutions to the medium by pipetting the required volume of stock solution into the medium while vortexing gently.
-
Incubate the tubes/plate under your standard culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours, 24 hours).
-
Visually inspect each tube for any signs of cloudiness or precipitate against a dark background.
-
Pipette a small aliquot from each tube onto a slide and observe under a microscope (e.g., at 20x magnification) for the presence of crystals.
-
-
Determine Solubility Limit:
-
The highest concentration that remains clear and free of crystals after incubation is the maximum soluble concentration under your specific experimental conditions.
-
For your experiments, it is recommended to use a working concentration that is safely below this determined limit.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
minimizing off-target effects of Eleclazine hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Eleclazine hydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the late sodium current (INaL) in cardiac cells.[1][2] Under normal physiological conditions, sodium channels open briefly during the cardiac action potential. However, in certain pathological states, a persistent late sodium current can lead to cellular sodium and calcium overload, contributing to cardiac arrhythmias and ischemia.[1] Eleclazine selectively blocks this aberrant late current with minimal effect on the peak sodium current, thereby helping to stabilize cardiac cell membranes.[1]
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of Eleclazine is the weak inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[2] This inhibition is significantly less potent than its on-target activity.
Q3: How significant is the hERG channel inhibition by Eleclazine?
Eleclazine exhibits a significantly lower affinity for the hERG channel compared to its primary target. This selectivity is a key factor in its safety profile.
Q4: How can I minimize the potential impact of hERG inhibition in my experiments?
-
Concentration Control: Use the lowest effective concentration of Eleclazine that elicits the desired inhibition of the late sodium current. This minimizes the likelihood of engaging the hERG channel.
-
Positive Controls: Include known hERG inhibitors (e.g., dofetilide, cisapride) as positive controls in your experiments to understand the potential phenotypic effects of hERG blockade in your specific model system.
-
hERG-specific Assays: If your experimental results are ambiguous, consider performing a direct hERG liability assessment using patch-clamp electrophysiology on cells expressing the hERG channel.
Q5: Are there any other potential off-target effects I should be aware of?
While the primary off-target effect is on the hERG channel, like any small molecule, Eleclazine could potentially interact with other kinases, G-protein coupled receptors (GPCRs), or enzymes at higher concentrations. A broad off-target screening panel would be necessary to identify any such interactions.
Q6: What are the best practices for preparing this compound for in vitro experiments?
It is recommended to prepare fresh stock solutions of this compound in a suitable solvent like DMSO. For cell-based assays, ensure the final concentration of the solvent is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected changes in action potential duration (APD) not consistent with late INa inhibition. | Off-target inhibition of other ion channels, most likely hERG/IKr. | 1. Review the concentration of Eleclazine used. Consider performing a dose-response curve to determine the optimal concentration. 2. Perform electrophysiological recordings to specifically measure IKr and other relevant cardiac ion currents in the presence of Eleclazine. 3. Compare your results with data from cells treated with a specific IKr blocker. |
| Variability in experimental results between different batches of Eleclazine. | Differences in compound purity or degradation of the compound. | 1. Ensure you are using a high-purity grade of this compound. 2. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. 3. Store the compound under the recommended conditions (typically cool and dry, protected from light). |
| Observed cellular toxicity at higher concentrations. | Potential off-target effects or non-specific cytotoxicity. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of Eleclazine in your cell model. 2. Lower the concentration of Eleclazine to a non-toxic range. 3. If toxicity persists at effective concentrations, consider investigating potential off-target liabilities through broader screening panels. |
| Difficulty in distinguishing on-target from off-target effects. | The experimental model may have complex underlying physiology where multiple ion channels contribute to the observed phenotype. | 1. Use specific ion channel blockers for other relevant channels in your model system to isolate the effects of Eleclazine on the late sodium current. 2. Employ computational modeling of cellular electrophysiology to simulate the expected effects of selective late INa inhibition and compare with your experimental data. 3. Consider using a simplified expression system (e.g., HEK293 or CHO cells) expressing only the channel of interest to confirm direct effects. |
Quantitative Data Summary
| Target | Parameter | Value | Reference |
| Late Sodium Current (Late INa) | IC50 | ~0.7 µM | [3] |
| hERG (IKr) Potassium Channel | IC50 | ~14.2 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Effects on Cardiac Ion Channels using Manual Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effects of this compound on key cardiac ion channels (e.g., hERG, Cav1.2, Nav1.5 peak) to assess its selectivity profile.
Materials:
-
Cell line stably expressing the human cardiac ion channel of interest (e.g., HEK293-hERG).
-
Appropriate cell culture medium and supplements.
-
External and internal patch-clamp solutions specific for the ion channel being studied.
-
This compound.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Cell Preparation: Culture the cells to 70-80% confluency. On the day of the experiment, detach the cells and plate them at a low density in the recording chamber.
-
Solution Preparation: Prepare fresh external and internal solutions. Dissolve this compound in the external solution to achieve the desired final concentrations. A concentration range bracketing the expected IC50 for off-target effects should be used.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Patch-Clamp Recording:
-
Obtain a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Data Acquisition:
-
Apply a voltage-clamp protocol specific for the ion channel being studied to elicit the ionic current.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing the lowest concentration of Eleclazine and record the current until a steady-state effect is observed.
-
Repeat the perfusion with increasing concentrations of Eleclazine.
-
Perform a final washout with the control external solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of Eleclazine.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of the Eleclazine concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results.
References
Eleclazine Hydrochloride Technical Support Center: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the preclinical use of Eleclazine hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the late sodium current (INaL) in cardiac cells.[1] Under normal physiological conditions, sodium channels open briefly to allow sodium influx for cardiomyocyte contraction. However, in certain pathological states, these channels can remain open longer, leading to a persistent late sodium current. This sustained current can cause an overload of intracellular sodium and calcium, contributing to cardiac arrhythmias and other cardiac dysfunctions. Eleclazine selectively blocks this aberrant late sodium current with minimal effect on the peak sodium current, thereby helping to stabilize cardiac cell membranes and improve heart function.[1][2]
Q2: What are the potential therapeutic applications of this compound being investigated?
This compound has been studied for its potential in treating various cardiovascular conditions, including Long QT Syndrome (LQTS), particularly LQT3, and other cardiac arrhythmias.[3][4] Its mechanism of action makes it a candidate for conditions where an enhanced late sodium current is a contributing factor.
Q3: In which animal models has this compound been studied?
Preclinical studies of this compound have been conducted in various animal models, including pigs, rabbits, and rats (in vitro).[2][5][6][7][8] These studies have been crucial in understanding its electrophysiological effects and antiarrhythmic properties.
Dosing and Administration
Recommended Dosage Ranges
Adjusting the dosage of this compound is critical and depends on the animal model and the specific research question. The following table summarizes reported dosages from preclinical studies. It is important to note that these are starting points, and optimal doses should be determined empirically for each experimental setup.
| Animal Model | Route of Administration | Dosage Range | Efficacy/Observation | Reference |
| Porcine | Intravenous (IV) infusion | 0.3 - 0.9 mg/kg | Reduction in epinephrine-induced ventricular premature beats and atrial fibrillation.[1][5][8] | [1][5][8] |
| Rabbit | Langendorff perfusion | 0.35 - 1.4 µM | Prolongation of ventricular refractoriness and reduction of stretch-induced proarrhythmic effects.[2] | [2] |
| Rat | Isolated myocyte superfusion | 10 µM | Use-dependent inhibition of the fast sodium current.[6][7] | [6][7] |
Note: In vivo dosage information for mice and rats is not extensively published. Researchers should consider dose-range finding studies and allometric scaling from other species as a starting point.
Dose Conversion Between Species
For estimating an initial dose in a species for which data is not available, allometric scaling based on body surface area can be a useful tool. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, which can then be converted to an Animal Equivalent Dose (AED) for another species.
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)
Once the HED is calculated, it can be used as a reference to estimate the dose for another animal species. It is crucial to remember that this is an estimation, and experimental validation is necessary.
Experimental Protocols
Preparation of Vehicle Solution for In Vivo Administration
A common vehicle for dissolving this compound for in vivo experiments, particularly for intravenous administration, consists of a mixture of DMSO, PEG300, Tween-80, and saline.
Recommended Vehicle Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and continue to mix until the solution is clear.
-
Finally, add saline to reach the final volume.
For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) in water can also be considered.
Intravenous (IV) Injection Protocol for Rats
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol.
-
Catheterization: Surgically implant a catheter into the jugular vein for repeated infusions.
-
Administration: Infuse the prepared this compound solution slowly over a predetermined period (e.g., 15 minutes).
-
Monitoring: Continuously monitor the animal's vital signs and electrocardiogram (ECG) during and after the infusion.
Oral Gavage Protocol for Mice
-
Animal Restraint: Gently restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Carefully insert a proper-sized oral gavage needle into the esophagus. Ensure the tip of the needle reaches the stomach.
-
Administration: Slowly administer the prepared this compound suspension.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions after the procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | - Low solubility in the chosen vehicle.- Incorrect mixing order of solvents. | - Ensure the correct order of solvent addition (DMSO, PEG300, Tween-80, Saline).- Gentle warming and sonication may aid dissolution.- Consider using a suspension for oral gavage if solubility issues persist. |
| Unexpected Electrophysiological Effects (e.g., pro-arrhythmic events) | - Dose is too high for the specific animal model or individual animal.- Interaction with other experimental conditions (e.g., anesthesia). | - Perform a dose-response study to identify the optimal therapeutic window.- Carefully review and standardize all experimental conditions.- Ensure the animal's physiological state (e.g., temperature, electrolytes) is stable. |
| Difficulty with IV Administration | - Poor catheter placement.- Vasoconstriction. | - Ensure proper catheterization technique.- Warming the tail may help with vasodilation for tail vein injections. |
| Animal Distress During or After Oral Gavage | - Improper gavage technique leading to esophageal or stomach injury.- Aspiration of the compound into the lungs. | - Ensure proper training in oral gavage techniques.- Use appropriate gavage needle size.- Administer the solution slowly. |
Visualizing the Mechanism of Action
Signaling Pathway of Late Sodium Current Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting the late sodium current (INaL) and its downstream effects on intracellular ion concentrations.
Caption: Mechanism of this compound action.
Experimental Workflow for In Vivo Electrophysiology Study
This diagram outlines a typical workflow for an in vivo electrophysiology study in a rat model to assess the effects of this compound.
Caption: In vivo electrophysiology experimental workflow.
This technical support center is intended as a guide and should be supplemented with a thorough review of the primary literature and adherence to all institutional animal care and use committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 3. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of voltage-gated Na+ currents by eleclazine in rat atrial and ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of voltage-gated Na+ currents by eleclazine in rat atrial and ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring consistent Eleclazine hydrochloride activity between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent Eleclazine hydrochloride activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the late sodium current (INaL) in cardiac cells.[1][2] Under pathological conditions, an increase in INaL can lead to intracellular sodium and calcium overload, contributing to cardiac arrhythmias.[1] Eleclazine selectively blocks this late current with minimal effect on the peak sodium current, thereby helping to stabilize cardiac cell membrane potential.[1][3]
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO and ethanol.[4][5] For in vitro studies, stock solutions are typically prepared in DMSO.[6] It is recommended to store the solid compound at -20°C for long-term stability (≥ 4 years).[4] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][5]
Q3: What are the typical working concentrations for in vitro and in vivo experiments?
The effective concentration of this compound can vary depending on the experimental model.
-
In vitro: IC50 values for inhibiting the late sodium current are reported to be less than 1 µM, with a value of 0.7 µM specifically mentioned.[2][7] Concentrations ranging from 0.35 µM to 1.4 µM have been used in isolated heart preparations. For experiments using hiPSC-derived cardiomyocytes, an IC50 of 2.5 µM has been reported.[2]
-
In vivo: Doses of 0.3 and 0.9 mg/kg (IV) have been shown to be effective in porcine models.[2]
Q4: Is this compound selective for the late sodium current?
Yes, Eleclazine is highly selective for the late sodium current (INaL) over the peak sodium current (INa) and other cardiac ion channels.[3][4] It shows weak inhibition of the potassium current with an IC50 of approximately 14.2 µM.[2][8] This selectivity is a key feature, as it allows for the targeting of pathological currents without significantly altering normal cardiac action potentials.
Troubleshooting Guide
Inconsistent experimental results with this compound can arise from various factors. This guide provides potential causes and solutions to common issues.
| Issue | Potential Cause | Recommended Solution |
| Reduced or No Drug Activity | Improper Storage: The compound may have degraded due to incorrect storage temperatures or exposure to moisture.[2][9] | Store the solid compound at -20°C and stock solutions in aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[2][5] Allow the product to reach room temperature for at least 60 minutes before opening the vial.[9] |
| Precipitation of Compound: this compound has limited solubility in aqueous solutions like PBS (0.16 mg/ml).[4] The compound may precipitate out of solution, especially when diluting a high-concentration DMSO stock into an aqueous buffer. | Ensure the final DMSO concentration in your working solution is kept low (typically <0.1%) to maintain solubility. Prepare fresh working solutions for each experiment.[2] Sonication can aid in dissolution.[7] For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[2][7] | |
| Incorrect pH of Buffer: The activity of many compounds can be pH-dependent. The pH of the experimental buffer should be physiological (typically 7.4 for cardiac studies).[3][6] | Verify and adjust the pH of all experimental buffers and solutions to the appropriate physiological level before use. | |
| High Variability Between Batches | Inconsistent Stock Solution Preparation: Errors in weighing the compound or measuring the solvent volume can lead to variations in the stock solution concentration. | Use a calibrated analytical balance for weighing the solid compound. Use calibrated pipettes for solvent measurement. Prepare a larger volume of stock solution to minimize weighing errors and aliquot for single use. |
| Batch-to-Batch Purity Variation: The purity of the this compound may differ between supplier batches. | Whenever possible, obtain a certificate of analysis for each new batch to confirm its purity. Consider performing an internal quality control check, such as measuring the melting point or running a simple activity assay, to compare new batches with previous ones. | |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound.[2] | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2][5] | |
| Unexpected Off-Target Effects | High Drug Concentration: At very high concentrations, the selectivity of this compound may decrease, leading to effects on other ion channels, such as the potassium current.[2][8] | Perform dose-response experiments to determine the optimal concentration that provides the desired effect without significant off-target activity. Refer to published literature for typical effective concentrations. |
| Solvent Effects: The solvent (e.g., DMSO) used to dissolve this compound can have its own biological effects, especially at higher concentrations. | Always include a vehicle control group in your experiments (the same concentration of the solvent used for the drug group) to account for any solvent-related effects.[7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[9]
-
Weighing: Accurately weigh the desired amount of this compound (molecular weight: 451.83 g/mol for the hydrochloride salt) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.518 mg of this compound in 1 ml of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for up to 6 months or -20°C for up to 1 month.[2][5]
In Vitro Electrophysiology Assay in Isolated Cardiomyocytes
This protocol is a generalized example for measuring the effect of Eleclazine on late sodium currents.
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit) using standard enzymatic digestion protocols.
-
Perfusion Solution: Prepare a Tyrode's solution containing (in mM): NaCl 139, KCl 4.0, CaCl2 1.8, MgSO4 0.5, NaH2PO4 0.9, NaHCO3 20, and glucose 5.5. Maintain the pH at 7.4 by bubbling with 95% O2 and 5% CO2.[6]
-
Recording: Use the whole-cell patch-clamp technique to record sodium currents.
-
Induction of Late INaL: To enhance the late sodium current for easier measurement, a known INaL enhancer like Anemone Toxin-II (ATX-II) can be added to the perfusion solution.[6][10]
-
Application of Eleclazine:
-
Prepare working solutions of this compound by diluting the DMSO stock solution into the Tyrode's solution on the day of the experiment. Ensure the final DMSO concentration is minimal (<0.1%).
-
After obtaining a stable baseline recording of the enhanced late INaL, perfuse the cells with the Eleclazine-containing solution.
-
Record the current at various concentrations to determine the IC50.
-
-
Data Analysis: Measure the amplitude of the late sodium current before and after the application of Eleclazine. Plot the concentration-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. What is Eleclazine used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Sodium Channel | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 稳定性和存储 | 技术支持 | Tocris Bioscience [tocris.com]
- 10. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Eleclazine Hydrochloride Efficacy in iPSC-Cardiomyocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eleclazine hydrochloride's performance with alternative late sodium current (INaL) inhibitors, supported by experimental data derived from human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). iPSC-CMs offer a physiologically relevant human model for preclinical cardiotoxicity and efficacy testing, overcoming many limitations of traditional animal models.
Introduction to Eleclazine and the Late Sodium Current
Eleclazine (formerly GS-6615) is an investigational drug that selectively inhibits the late sodium current (INaL) in cardiomyocytes.[1] Under normal physiological conditions, sodium channels open briefly to initiate the cardiac action potential and then quickly inactivate. However, in pathological states such as long QT syndrome, ischemic heart disease, and heart failure, a fraction of these channels fails to inactivate properly, leading to a persistent or "late" sodium current.[1][2]
This aberrant current leads to an overload of intracellular sodium, which in turn causes a secondary calcium overload via the Na+/Ca2+ exchanger.[1][3] This cellular calcium dysregulation is pro-arrhythmic, contributing to early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and increased ventricular repolarization dispersion.[2][3] By selectively blocking the INaL, Eleclazine aims to mitigate these detrimental effects without significantly impacting the peak sodium current essential for normal cardiac conduction.[1][3]
Comparative Efficacy of Late Sodium Current Inhibitors in iPSC-Cardiomyocytes
The efficacy of Eleclazine has been evaluated in iPSC-CMs and compared to other known sodium channel blockers. The following tables summarize the quantitative data from these studies, focusing on the half-maximal inhibitory concentration (IC50) for both tonic and use-dependent block of the sodium current. Use-dependent block (UDB), which is an accumulation of block during repetitive depolarization (i.e., high heart rates), is a key feature for antiarrhythmic drugs.
Table 1: Comparative Potency for Use-Dependent Block (UDB) of Peak Sodium Current (INaP) in iPSC-CMs
| Compound | IC50 (µM) for UDB | Reference |
| GS-967 | 0.07 | [4][5][6][7][8] |
| Eleclazine | 0.6 | [4][5][6][7][8] |
| Ranolazine | 7.8 | [4][5][6][7][8] |
| Lidocaine | 133.5 | [4][5][6][7][8] |
| Lacosamide | 158.5 | [4][5][6][7][8] |
Table 2: Comparative Potency for Tonic Block of Peak Sodium Current (INaP) in iPSC-CMs
| Compound | IC50 (µM) for Tonic Block | Reference |
| GS-967 | 1.0 | [8] |
| Eleclazine | 2.5 | [8] |
| Ranolazine | 457 | [8] |
| Lidocaine | 1175 | [8] |
| Lacosamide | 1241 | [8] |
Table 3: Potency for Inhibition of Enhanced Late Sodium Current (INaL)
| Compound | IC50 (µM) for INaL Inhibition | Cell Type | Reference |
| Eleclazine | 0.7 | Rabbit Ventricular Myocytes (ATX-II enhanced) | [3] |
| Ranolazine | 6.0 | Canine Ventricular Myocytes | [9] |
| Lidocaine | ~25 | N/A | [10] |
| GS-967 (GS-458967) | 0.333 | HEK-293 cells (Nav1.5) | [9] |
Data Interpretation: The data clearly demonstrates that Eleclazine and GS-967 are significantly more potent in their use-dependent block of the sodium channel compared to older drugs like Ranolazine and Lidocaine.[4][5][6][7][8] This high potency for UDB, combined with a lower potency for tonic block, suggests a wider therapeutic window and a lower risk of conduction-slowing side effects at therapeutic concentrations. Eleclazine's direct and potent inhibition of the enhanced late sodium current further validates its targeted mechanism of action.[3]
Visualizing Mechanisms and Workflows
Caption: Mechanism of Eleclazine action on cardiomyocyte sodium and calcium handling.
Caption: Experimental workflow for validating drug efficacy using iPSC-cardiomyocytes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments cited in the evaluation of Eleclazine and its alternatives in iPSC-CMs.
-
Cell Source: Human iPSCs can be generated from patient-specific somatic cells (e.g., peripheral blood mononuclear cells or skin fibroblasts) or commercially available lines.[7]
-
Differentiation: Differentiation is typically achieved through temporal modulation of Wnt signaling. A common method involves treating iPSC colonies with a GSK3β inhibitor (e.g., CHIR99021) to activate Wnt, followed by a Wnt inhibitor (e.g., IWP2 or Wnt-C59). This process mimics embryonic cardiac development.
-
Purification & Maturation: Following differentiation, cardiomyocytes can be purified using metabolic selection (e.g., lactate-containing, glucose-deprived media). For robust results, iPSC-CMs should be matured for at least 30 days. Maturation can be enhanced through long-term culture, electrical stimulation, and culture on soft, extracellular matrix-coated substrates.[11]
This protocol is adapted for platforms like the SyncroPatch 768PE, which allows for high-throughput analysis of ion channel currents.[4][5][7]
-
Cell Preparation: Dissociate iPSC-CMs into a single-cell suspension using a gentle enzymatic solution.
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-Glucose, 10 HEPES (pH 7.4 with NaOH).
-
-
Procedure:
-
Load the cell suspension and solutions onto the automated patch-clamp system.
-
The system will automatically achieve whole-cell patch-clamp configuration.
-
Tonic Block Protocol: Hold cells at a membrane potential of -120 mV. Apply a 200 ms depolarizing step to -10 mV every 5-10 seconds to elicit the peak sodium current (INaP).[7]
-
Use-Dependent Block Protocol: Apply a train of depolarizing pulses (e.g., to -10 mV) at a higher frequency (e.g., 1-3 Hz) to assess frequency-dependent block.
-
Drug Application: After establishing a stable baseline current, apply increasing concentrations of Eleclazine or comparator compounds. Measure the current inhibition at each concentration to determine the IC50.
-
Late Current Measurement: INaL can be enhanced using agents like Anemone toxin II (ATX-II) and measured as the sustained current at the end of a long depolarizing pulse.
-
This assay measures the effect of compounds on the intracellular calcium transients that are fundamental to cardiomyocyte excitation-contraction coupling.[12][13]
-
Cell Preparation: Plate iPSC-CMs in 96- or 384-well, black-walled, clear-bottom plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions.
-
Procedure:
-
Place the plate into a high-throughput fluorescence imaging system (e.g., FLIPR Tetra, ImageXpress Micro).[12]
-
Acquire a baseline reading of spontaneous calcium oscillations, capturing data at a high frame rate (e.g., 8 fps).[12]
-
Use the instrument's integrated liquid handler to add compounds simultaneously to all wells.
-
Record the changes in fluorescence intensity, amplitude, frequency, and decay kinetics of the calcium transients post-compound addition.
-
Analyze the data to determine the effects of Eleclazine on calcium handling, particularly its ability to reverse abnormalities induced by INaL enhancers.
-
This assay provides a holistic view of the drug's impact on the electro-mechanical function of iPSC-CMs.
-
Platform: Use a system that can simultaneously measure cellular impedance (as a surrogate for contractility) and extracellular field potentials (similar to a micro-ECG), such as the xCELLigence RTCA CardioECR system.[14]
-
Cell Preparation: Plate iPSC-CMs on the system-specific microelectrode array plates (E-Plates). Allow the cells to form a spontaneously beating syncytium.
-
Procedure:
-
Record a stable baseline of beating rate, amplitude, and field potential duration (FPD).
-
Add Eleclazine or comparator compounds to the wells.
-
Continuously monitor the electro-mechanical parameters.
-
Analyze the data for changes in beat rate, presence of arrhythmias (EADs), and prolongation or shortening of the rate-corrected field potential duration (FPDc), which is an in vitro surrogate for the ECG's QT interval.[14]
-
Conclusion
The use of iPSC-cardiomyocytes provides a powerful, human-relevant platform for validating the efficacy and mechanism of action of novel cardiac drugs. Experimental data generated using this model demonstrates that this compound is a potent inhibitor of the late sodium current, with a particularly strong use-dependent blocking effect that is superior to many existing sodium channel blockers. These in vitro findings, which show a targeted and potent activity, strongly support the therapeutic potential of Eleclazine for treating cardiac arrhythmias and other conditions associated with an enhanced late sodium current.
References
- 1. What is Eleclazine used for? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. moleculardevices.com [moleculardevices.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Eleclazine Hydrochloride and Ranolazine for Late Sodium Current Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eleclazine hydrochloride and ranolazine, two inhibitors of the cardiac late sodium current (INaL). The information presented is based on available preclinical and clinical data to support research and development in cardiovascular therapeutics.
Introduction to Late Sodium Current (INaL) Inhibition
The late sodium current (INaL) is a sustained component of the fast sodium current in cardiomyocytes.[1][2][3] Under normal physiological conditions, its contribution is minimal. However, in pathological states such as myocardial ischemia, heart failure, and certain genetic channelopathies like Long QT Syndrome Type 3 (LQT3), INaL is enhanced.[4][5][6] This enhancement leads to intracellular sodium and subsequent calcium overload, contributing to increased diastolic wall tension, impaired relaxation, and arrhythmogenesis.[7][8] Inhibition of INaL is therefore a key therapeutic strategy to mitigate these detrimental effects.[5] Ranolazine is an approved anti-anginal agent that functions, in part, by inhibiting INaL.[7][9][10] Eleclazine (GS-6615), an investigational drug, was developed as a more potent and selective INaL inhibitor.[1][11] Although its development was ultimately discontinued, a comparison of the two molecules provides valuable insights into the pharmacology of INaL inhibition.[4][12]
Mechanism of Action
Both eleclazine and ranolazine exert their primary therapeutic effects by blocking the voltage-gated sodium channels (Nav1.5) responsible for the late sodium current. By inhibiting this persistent current, they reduce the pathological influx of sodium during the plateau phase of the cardiac action potential. This primary action leads to a secondary reduction in intracellular calcium levels via the sodium-calcium exchanger, thereby alleviating the calcium overload that impairs myocardial relaxation and promotes arrhythmias.[1][7][8][9]
While both drugs target INaL, a key distinction lies in their selectivity and potency. Eleclazine was designed as a highly selective inhibitor of INaL with minimal effects on other ion channels.[11] Ranolazine, conversely, also inhibits other channels at therapeutic concentrations, notably the rapid component of the delayed rectifier potassium current (IKr), which is responsible for its modest QT interval prolongation.[4][9][10][13]
Caption: Mechanism of INaL inhibition by Eleclazine and Ranolazine.
Comparative Potency and Selectivity
Preclinical studies demonstrate that eleclazine is a more potent and selective inhibitor of INaL compared to ranolazine. The half-maximal inhibitory concentration (IC50) for eleclazine against INaL is significantly lower than that of ranolazine. Furthermore, ranolazine exhibits off-target effects, notably the inhibition of the hERG/IKr potassium channel, which contributes to QT prolongation.[4][9][10]
| Parameter | Eleclazine (GS-6615) | Ranolazine | Reference |
| INaL IC50 | 0.6 - 0.7 µM | 6 - 17 µM | [4][11][14][15] |
| Peak INa IC50 | >30 µM (minimal effect) | 294 - 1329 µM | [4][11][15] |
| IKr (hERG) Inhibition | Minimal | Yes (~40% at 6 µM) | [4][11][15] |
| Selectivity (Peak INa / Late INa) | High | Moderate | [4][11][15] |
Pharmacokinetics
| Parameter | Eleclazine (GS-6615) | Ranolazine | Reference |
| Administration | Oral | Oral (Extended Release) | [8][16] |
| Metabolism | - | Primarily CYP3A4, minor CYP2D6 | [9][17] |
| Half-life | - | ~7 hours | [13] |
| Time to Peak | - | 2 to 6 hours | [13] |
Detailed pharmacokinetic data for eleclazine is limited due to its discontinued development.
Clinical Efficacy and Safety
Ranolazine is approved for the treatment of chronic angina and has been shown to improve exercise tolerance and reduce angina frequency.[9][10][18][19][20] Clinical trials like CARISA and ERICA demonstrated its efficacy as an add-on therapy.[10][18][19] Its main safety consideration is a dose-dependent prolongation of the QT interval due to IKr inhibition, precluding its use in patients with pre-existing QT prolongation.[8][17]
Eleclazine entered clinical trials for Long QT Syndrome Type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and ventricular tachycardia/fibrillation (VT/VF).[12][21][22] However, in late 2016, the development of eleclazine was terminated for all indications, with some reports indicating that the rate of ICD shocks was higher in subjects who received the drug compared to placebo in one study.[4][12]
| Feature | Eleclazine (GS-6615) | Ranolazine | Reference |
| Approved Indications | None (Development Terminated) | Chronic Angina | [8][9] |
| Key Clinical Trials | LIBERTY-HCM, METEOR-VT/VF | CARISA, ERICA, MERLIN-TIMI 36 | [10][12][18][19][23] |
| Effect on Angina | Investigated but not established | Reduces frequency and nitroglycerin use | [10][18][19] |
| Effect on QT Interval | Shortens QTc in LQT3 patients | Modestly prolongs QTc | [8][11][16] |
| Development Status | Discontinued | Approved and Marketed | [4][12] |
Experimental Protocols
Measurement of Late Sodium Current (INaL) via Automated Patch-Clamp
The characterization and comparison of INaL inhibitors are commonly performed using whole-cell patch-clamp electrophysiology. Automated patch-clamp systems offer a higher throughput method for these assessments.
Objective: To measure the inhibitory effect of test compounds (e.g., eleclazine, ranolazine) on the late component of the cardiac sodium current (INaL) in a stable cell line expressing the human Nav1.5 channel.
Methodology:
-
Cell Culture: HEK293 cells stably transfected with the SCN5A gene (encoding the human Nav1.5 channel) are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension for use in the automated patch-clamp system.
-
Electrophysiology:
-
System: An automated patch-clamp platform (e.g., CytoPatch, SyncroPatch) is used.[2][14]
-
Solutions:
-
Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; adjusted to pH 7.2 with CsOH.
-
External (Bath) Solution (in mM): NaCl 140, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 5; adjusted to pH 7.4 with NaOH.
-
-
Voltage-Clamp Protocol:
-
-
Data Acquisition and Analysis:
-
The peak INa is measured within the first few milliseconds of the depolarizing pulse.
-
The late INaL is measured as the average current over a defined window towards the end of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse).[2]
-
The baseline INaL is established before the application of any compound.
-
Test compounds (eleclazine, ranolazine) are applied at increasing concentrations to determine the dose-response relationship.
-
The current remaining after the application of a high concentration of a specific blocker like tetrodotoxin (TTX) can be subtracted to isolate the TTX-sensitive current.[2]
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
Caption: Automated patch-clamp workflow for assessing INaL inhibitors.
Conclusion
The comparison between eleclazine and ranolazine highlights a clear trade-off between potency/selectivity and clinical translation. Eleclazine represents a "second-generation" approach, demonstrating significantly higher potency and selectivity for the INaL target in preclinical models.[11] This enhanced selectivity avoids the IKr-mediated QT prolongation associated with ranolazine. However, despite its promising preclinical profile, eleclazine failed to demonstrate a favorable risk-benefit profile in later-stage clinical trials, leading to the cessation of its development.[4][12]
Ranolazine, while less potent and selective, has an established, albeit modest, clinical efficacy for chronic angina and provides a valuable proof-of-concept for INaL inhibition as a therapeutic strategy.[9][20] The divergent paths of these two compounds underscore the complexities of drug development, where enhanced potency does not always translate to clinical success. For researchers, the data from eleclazine remains valuable for understanding the structure-activity relationships of selective INaL inhibitors, while ranolazine serves as a crucial clinical benchmark.
References
- 1. What is Eleclazine used for? [synapse.patsnap.com]
- 2. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? [mdpi.com]
- 7. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 9. Ranolazine - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcmbeat.com [hcmbeat.com]
- 13. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. droracle.ai [droracle.ai]
- 19. Clinical Evidence - Clinical Review Report: Ranolazine (Corzyna) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Ranolazine: a review of its use as add-on therapy in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Eleclazine - AdisInsight [adisinsight.springer.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Efficacy of ranolazine in patients with chronic angina observations from the randomized, double-blind, placebo-controlled MERLIN-TIMI (Metabolic Efficiency With Ranolazine for Less Ischemia in Non-ST-Segment Elevation Acute Coronary Syndromes) 36 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eleclazine Hydrochloride and Flecainide in a Porcine Model of Catecholamine-Induced Ventricular Tachycardia
For researchers and professionals in drug development, understanding the nuanced differences between antiarrhythmic agents is paramount. This guide provides a detailed comparison of Eleclazine hydrochloride, a selective inhibitor of the late sodium current, and Flecainide, a broad-spectrum sodium channel blocker, in a preclinical model of cardiac arrhythmia.
This comparison is based on a pivotal study that evaluated the efficacy of both compounds in a porcine model of catecholamine-induced ventricular tachycardia (VT). The data presented herein offers insights into their distinct mechanisms of action and their potential therapeutic applications in managing life-threatening heart rhythm disorders.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
This compound represents a targeted approach to arrhythmia suppression by selectively inhibiting the late inward sodium current (INaL).[1] This late current is augmented in various pathological conditions and contributes to intracellular sodium and calcium overload, leading to arrhythmias.[1] By specifically targeting INaL, Eleclazine aims to restore normal cardiac electrophysiology with potentially fewer effects on normal cardiac conduction.[1]
Flecainide, a class Ic antiarrhythmic agent, exhibits a broader mechanism of action by blocking the peak inward sodium current (INa).[2][3] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity.[2] In addition to its effects on the peak sodium current, flecainide also inhibits the late sodium current and other cardiac ion channels, including the ryanodine receptor 2 (RyR2), which is involved in intracellular calcium release.[2][3]
Head-to-Head Efficacy in a Porcine VT Model
A study by Bacic et al. (2017) directly compared the antiarrhythmic effects of Eleclazine and flecainide in a validated porcine model of epinephrine-induced ventricular arrhythmias. The results of this study are summarized below.
Table 1: Effect of Eleclazine and Flecainide on Epinephrine-Induced Ventricular Arrhythmias
| Parameter | Eleclazine (0.3 mg/kg) | Flecainide (1 mg/kg bolus + 1 mg/kg/hr infusion) |
| Ventricular Premature Beats (VPBs) and Couplets | 51% reduction (from 31.3 ± 1.91 to 15.2 ± 5.08 episodes; P = .038)[4] | 53% reduction (from 40.4 ± 6.37 to 19.0 ± 2.73 episodes; P = .024)[4] |
| 3- to 7-beat Ventricular Tachycardia (VT) | 56% reduction (from 10.8 ± 3.45 to 4.7 ± 3.12 episodes; P = .004)[4] | No significant effect (from 15.0 ± 3.08 to 11.6 ± 2.93 episodes; P = .29)[4] |
| Peak T-wave Alternans (TWA) Level | 64% reduction (from 217 ± 22.2 to 78 ± 15.3 µV; P < .001)[4] | No significant effect (from 207 ± 30.6 to 172 ± 26.2 µV; P = .34)[4] |
The data clearly indicates that while both drugs were effective in reducing the incidence of premature ventricular beats, Eleclazine was superior in suppressing more sustained forms of ventricular tachycardia and in reducing T-wave alternans, a marker of ventricular repolarization instability.[4]
Experimental Protocols
The following is a detailed description of the experimental methodology employed in the comparative study by Bacic et al. (2017).
Catecholamine-Induced Ventricular Tachycardia Porcine Model
-
Animal Model: The study utilized closed-chest anesthetized Yorkshire pigs.[4]
-
Arrhythmia Induction: Ventricular tachycardia was reproducibly induced by an intravenous bolus of epinephrine at a dose of 2.0 µg/kg administered over 1 minute.[4]
-
Drug Administration:
-
Data Acquisition: The incidence of ventricular tachycardia and the level of T-wave alternans were measured from right intraventricular electrogram recordings.[4]
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the signaling pathways of Eleclazine and flecainide, and the experimental workflow of the comparative study.
Caption: Signaling pathways of Eleclazine and Flecainide.
Caption: Experimental workflow for comparing Eleclazine and Flecainide.
Conclusion
The available experimental data from a porcine model of catecholamine-induced ventricular tachycardia suggests that the selective inhibition of the late sodium current by Eleclazine is a more effective strategy for suppressing sustained ventricular arrhythmias and T-wave alternans compared to the broader sodium channel blockade of flecainide.[4] This targeted approach may offer a more favorable efficacy and safety profile for the treatment of certain types of ventricular arrhythmias. Further research is warranted to translate these preclinical findings into clinical practice.
References
- 1. What is Eleclazine used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Flecainide - Wikipedia [en.wikipedia.org]
- 4. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eleclazine Hydrochloride and Mexiletine for the Treatment of Long QT Syndrome Type 3 (LQT3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Eleclazine hydrochloride and mexiletine for the management of Long QT Syndrome Type 3 (LQT3), a life-threatening cardiac arrhythmia disorder. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, effects on cardiac electrophysiology, and clinical outcomes.
Introduction to LQT3 and Therapeutic Strategies
Long QT Syndrome Type 3 (LQT3) is a genetic disorder caused by gain-of-function mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel (NaV1.5).[1][2] These mutations lead to an increase in the late component of the inward sodium current (INa-L), prolonging the cardiac action potential and the QT interval on the electrocardiogram (ECG).[3] This electrical instability increases the risk of life-threatening ventricular arrhythmias, such as Torsades de Pointes (TdP), and sudden cardiac death.[3]
The primary therapeutic strategy for LQT3 is to shorten the prolonged QT interval by targeting the underlying aberrant late sodium current. Both this compound and mexiletine are sodium channel blockers that have been investigated for this purpose.
Mechanism of Action
Both drugs exert their therapeutic effect by inhibiting the late sodium current, but with different selectivity profiles.
This compound (GS-6615) was specifically designed as a potent and selective inhibitor of the late INa over the peak INa.[4] This selectivity was intended to target the pathological current in LQT3 with minimal effect on the normal cardiac conduction responsible for the upstroke of the action potential.[4]
Mexiletine is a Class IB antiarrhythmic drug that blocks sodium channels.[5] While it can inhibit the peak INa at higher concentrations, at clinically relevant concentrations, it preferentially blocks the late INa.[5]
References
- 1. jacc.org [jacc.org]
- 2. Gene-Specific Therapy With Mexiletine Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/41816 [onderzoekmetmensen.nl]
- 4. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spauldingclinical.com [spauldingclinical.com]
A Comparative Guide to the Effects of Eleclazine Hydrochloride in Cardiac Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Eleclazine hydrochloride, a selective inhibitor of the late sodium current (INaL), in various cardiac cell lines. Its performance is objectively compared with other notable sodium channel blockers, Ranolazine and Flecainide, supported by experimental data to inform preclinical cardiac safety and efficacy studies.
Executive Summary
This compound (GS-6615) is an investigational drug that demonstrates high selectivity and potency in inhibiting the late component of the cardiac sodium current (INaL).[1] An enhanced INaL is implicated in the pathophysiology of several cardiac arrhythmias, including Long QT Syndrome (LQTS) and ischemic heart disease.[2] By selectively targeting INaL over the peak sodium current (INaP), Eleclazine aims to mitigate the proarrhythmic risks associated with less selective sodium channel blockers. This guide presents a comparative analysis of Eleclazine's effects against Ranolazine, another INaL inhibitor, and Flecainide, a broader spectrum sodium channel blocker, across different cardiac cell models.
Data Presentation: Comparative Inhibitory Effects
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Eleclazine, Ranolazine, and Flecainide on cardiac sodium currents in various cell lines. This quantitative data facilitates a direct comparison of the potency and selectivity of these compounds.
Table 1: Inhibition of Late Sodium Current (INaL) by Eleclazine and Ranolazine
| Compound | Cell Line | IC50 (µM) | Species | Reference |
| Eleclazine (GS-6615) | Human iPSC-derived Cardiomyocytes | 0.6 (Use-dependent block at 10 Hz) | Human | [3][4] |
| Rabbit Ventricular Myocytes | 0.72 (at -120 mV holding potential) | Rabbit | [5] | |
| Rabbit Ventricular Myocytes | 0.26 (at -80 mV holding potential) | Rabbit | [5] | |
| Ranolazine | Human iPSC-derived Cardiomyocytes | 7.8 (Use-dependent block at 10 Hz) | Human | [3][4] |
| Canine Ventricular Myocytes | 6.0 | Canine | [1][6] | |
| Rabbit Ventricular Myocytes | 17.0 | Rabbit | [1][6] |
Table 2: Comparative Selectivity for Late (INaL) vs. Peak (INaP) Sodium Current
| Compound | Cell Line/Expression System | INaL IC50 (µM) | INaP IC50 (µM) | Selectivity Ratio (INaP/INaL) | Reference |
| Eleclazine (GS-6615) | HEK293 cells expressing human Nav1.5 | 0.62 | 51 | ~82x | [1] |
| Ranolazine | Canine Ventricular Myocytes | 6.0 | 294 | ~49x | [6][7] |
| Rabbit Ventricular Myocytes | 17.0 | 1329 | ~78x | [6] | |
| Flecainide | hNav1.5 expressing cells | Not specifically for INaL | 10.7 | N/A (Primarily INaP blocker) | [8] |
Note: Flecainide's primary mechanism is the blockade of the peak sodium current (INaP), and while it can affect INaL, specific IC50 values for the late current are not as prominently reported in direct comparative studies. Its effects are generally less selective for the late component compared to Eleclazine and Ranolazine.[2][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by late sodium current inhibitors and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of late sodium current and drug targets.
Caption: Experimental workflow for electrophysiological assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparative analysis.
Isolation of Adult Rat Ventricular and Atrial Myocytes
This protocol is based on the Langendorff retrograde perfusion technique, a standard method for obtaining high-yield, viable cardiomyocytes.
-
Animal Preparation: An adult rat is heparinized and anesthetized. The heart is rapidly excised and submerged in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with a Ca2+-free buffer to wash out blood and dissociate intercalated discs.
-
Enzymatic Digestion: The perfusion is switched to a buffer containing a low concentration of Ca2+ and digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.
-
Cell Dissociation: After digestion, the ventricles and atria are separated and minced in the enzyme solution. The tissue is gently agitated to release individual myocytes.
-
Calcium Reintroduction: The isolated cells are collected, and the extracellular Ca2+ concentration is gradually increased to physiological levels to prevent calcium paradox.
-
Cell Viability Assessment: The viability of the isolated myocytes is assessed based on their morphology (rod-shaped with clear striations) and exclusion of dyes like Trypan Blue.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane of a single cardiomyocyte.
-
Cell Plating: Isolated or cultured cardiomyocytes are plated on glass coverslips in a recording chamber mounted on an inverted microscope.
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an internal solution containing ions that mimic the intracellular environment.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific level (e.g., -120 mV) to keep the sodium channels in a closed state. A series of depolarizing voltage steps are then applied to elicit and record the sodium currents.
-
Current Measurement and Drug Application: The peak (INaP) and late (INaL) components of the sodium current are measured. The drug of interest (Eleclazine, Ranolazine, or Flecainide) is then perfused into the recording chamber at various concentrations to determine its inhibitory effect on the currents. The late sodium current is often enhanced using an agent like Anemonia sulcata toxin II (ATX-II) for easier measurement of its inhibition.
Conclusion
The experimental data presented in this guide highlight the distinct profiles of this compound, Ranolazine, and Flecainide. Eleclazine emerges as a highly potent and selective inhibitor of the late sodium current, demonstrating superior potency over Ranolazine in human iPSC-derived cardiomyocytes. Both Eleclazine and Ranolazine exhibit significant selectivity for the late sodium current over the peak current, a feature that is less pronounced with Flecainide, which primarily targets the peak sodium current. This high selectivity of Eleclazine suggests a potentially favorable therapeutic window with a reduced risk of adverse effects related to peak sodium channel blockade, such as conduction abnormalities. Further research and clinical trials are necessary to fully elucidate the clinical implications of these findings.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 7. Inhibition of late sodium current to reduce electrical and mechanical dysfunction of ischaemic myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eleclazine and Other Class Ib Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiarrhythmic therapies, Class Ib agents have long been a cornerstone for managing ventricular arrhythmias. This guide provides an in-depth, data-driven comparison of the novel late sodium current inhibitor, Eleclazine, with traditional Class Ib antiarrhythmics such as mexiletine and lidocaine. Our analysis is based on available preclinical and clinical data, offering a valuable resource for researchers and drug development professionals.
Mechanism of Action: A Shift in Selectivity
Class Ib antiarrhythmic drugs traditionally exert their effects by blocking the fast inward sodium current (INa) in cardiac myocytes.[1] Their primary action is on the open and inactivated states of the sodium channel, leading to a shortened action potential duration (APD) and a reduction in cardiac excitability, particularly in ischemic tissue.[2]
Eleclazine, however, represents a more targeted approach. It is a highly selective inhibitor of the late component of the sodium current (INaL).[3][4] Under pathological conditions such as ischemia and in certain genetic channelopathies, a sustained or "late" sodium current can emerge, leading to intracellular sodium and calcium overload, which in turn can trigger arrhythmias.[3][5] Eleclazine's selective inhibition of INaL without significantly affecting the peak INa offers the potential for a more favorable safety profile, particularly concerning conduction-related side effects.[4]
Mexiletine and lidocaine, while also inhibiting the late sodium current to some extent, are less selective than Eleclazine and have a more pronounced effect on the peak sodium current.[2][5]
Comparative Electrophysiological Effects
The differential effects of these agents on cardiac ion channels translate to distinct electrophysiological profiles.
Inhibition of Sodium Currents
The potency of these drugs in inhibiting the late versus the peak sodium current is a key differentiator.
| Drug | Target | IC50 | Experimental Model |
| Eleclazine | Late INa (ATX-II enhanced) | 0.7 µM[4] | Rabbit ventricular myocytes |
| Peak INa | Minimal effect at 10 µM[4] | Rabbit ventricular myocytes | |
| Mexiletine | Late INa | 17.6 µmol/L[5] | Rabbit ventricular myocytes |
| Peak INa | 34.6 µmol/L[5] | Rabbit ventricular myocytes | |
| Lidocaine | TTXr Na+ channels (inactivated state) | 60 µmol/l | Rat dorsal root ganglion neurons |
| Equilibrium [3H]BTXB binding | 61 µM | Rat cardiac myocytes |
Note: Direct head-to-head studies with identical experimental conditions are limited. The data presented here are from various preclinical studies and should be interpreted with caution.
Effects on Action Potential Duration (APD)
The impact on the duration of the cardiac action potential is another critical parameter.
| Drug | Effect on APD | Experimental Context |
| Eleclazine | Shortens APD[4] | In a model of Long QT Syndrome 3 (LQT3) where APD is prolonged by ATX-II.[4] |
| Mexiletine | Shortens APD | In guinea-pig ventricular muscles. |
| Lidocaine | Shortens APD | In sheep cardiac Purkinje fibers. |
Experimental Protocols
Measurement of Late Sodium Current (INaL) via Whole-Cell Patch-Clamp
A standard method to quantify the inhibitory effects of these compounds on the late sodium current involves the whole-cell patch-clamp technique.
Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., rabbit).
-
Alternatively, use a stable cell line expressing the human cardiac sodium channel (Nav1.5), such as HEK293 cells.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Use a voltage-clamp protocol with a depolarizing pulse (e.g., to -20 mV for 500 ms from a holding potential of -120 mV) to elicit both peak and late sodium currents.
-
To enhance the late sodium current for easier measurement, a Nav1.5 channel agonist like Anemonia sulcata toxin II (ATX-II) can be used.
-
Record baseline currents and then perfuse the cells with increasing concentrations of the test compound (Eleclazine, mexiletine, or lidocaine).
-
Measure the late sodium current as the tetrodotoxin (TTX)-sensitive current during the last 50-100 ms of the depolarizing pulse.
-
Construct concentration-response curves to determine the IC50 value for INaL inhibition.
Caption: Workflow for measuring late sodium current inhibition.
Measurement of Action Potential Duration (APD)
The effect of these drugs on the action potential duration can be assessed using sharp microelectrode recordings in isolated cardiac preparations.
Preparation:
-
Isolate a suitable cardiac tissue, such as a rabbit ventricular wedge or papillary muscle.
-
Place the tissue in a bath superfused with oxygenated Tyrode's solution at a physiological temperature.
Recording Procedure:
-
Impale a cardiomyocyte with a sharp glass microelectrode filled with KCl to record the transmembrane potential.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz).
-
Record baseline action potentials.
-
Superfuse the tissue with the test compound at a clinically relevant concentration.
-
Record action potentials after the drug has reached a steady-state effect.
-
Measure the action potential duration at 90% repolarization (APD90).
-
Compare the APD90 before and after drug application to determine the effect of the compound.
Caption: Mechanism of action of Eleclazine vs. Class Ib agents.
Preclinical and Clinical Development
Eleclazine has been investigated in clinical trials for Long QT Syndrome Type 3 (LQT3) and hypertrophic cardiomyopathy (HCM).[3][6] While some early-phase trials showed promise, the development for some indications has been discontinued.[6] Traditional Class Ib antiarrhythmics like mexiletine and lidocaine have been in clinical use for decades for the treatment of ventricular arrhythmias.[2]
Conclusion
Eleclazine represents a targeted therapeutic strategy by selectively inhibiting the late sodium current, a mechanism that is increasingly recognized as a key player in the pathophysiology of various arrhythmias. This selectivity may offer a better safety profile compared to less selective Class Ib agents like mexiletine and lidocaine. However, further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of Eleclazine in the management of ventricular arrhythmias. The experimental protocols and comparative data presented in this guide provide a framework for future research and development in this important area of cardiovascular medicine.
References
- 1. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Mexiletine-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Lidocaine's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of late sodium current by mexiletine: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Eleclazine's Potent and Selective Inhibition of Late Sodium Current: A Comparative Analysis in Wild-Type vs. Mutant Channels
For Immediate Release
A deep dive into the electrophysiological effects of Eleclazine reveals its high selectivity for the late sodium current (INaL) over the peak sodium current (INaP), with significant implications for the treatment of cardiac arrhythmias, particularly those driven by mutations in the SCN5A gene. This guide provides a comparative analysis of Eleclazine's effects on wild-type versus mutant sodium channels, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Eleclazine, a novel cardiac late sodium current inhibitor, has demonstrated considerable promise in preclinical and clinical studies for managing conditions like Long QT Syndrome type 3 (LQT3), which arises from gain-of-function mutations in the SCN5A gene leading to an enhanced INaL.[1] This persistent inward sodium current during the action potential plateau leads to cellular sodium and calcium overload, contributing to cardiac arrhythmias.[2][3][4] Eleclazine selectively targets this pathological current with minimal impact on the peak sodium current essential for normal cardiac conduction.
Quantitative Comparison of Eleclazine's Inhibitory Effects
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Eleclazine on late and peak sodium currents in various experimental models, highlighting its selectivity.
Table 1: Eleclazine IC50 Values for Late Sodium Current (INaL)
| Channel Type | Experimental Model | IC50 (µM) | Reference |
| Wild-Type (ATX-II enhanced) | Rabbit ventricular myocytes | 0.72 ± 0.06 | Gilead Sciences |
| Wild-Type (ATX-II activated) | Rat atrial myocytes | 0.217 | [5] |
| Wild-Type (ATX-II activated) | Rat ventricular myocytes | 0.180 | [5] |
| LQT3 Mutant (unspecified) | Manual patch-clamp | 0.62 | [1] |
Table 2: Comparative IC50 Values of Late Sodium Current Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Eleclazine (GS-6615) | INaL | 0.62 | [1] |
| INaP | 51 | [1] | |
| Ranolazine | INaL | 6 | [1] |
| INaP | 294 | [1] | |
| Flecainide | INaL & INaP | Potent inhibitor of both | Gilead Sciences |
The data clearly illustrates Eleclazine's potent and selective inhibition of the late sodium current. Its significantly higher IC50 for the peak sodium current underscores its favorable safety profile, minimizing the risk of conduction abnormalities.
Experimental Protocols
The following is a representative protocol for measuring the late sodium current using whole-cell patch-clamp electrophysiology, a standard technique for characterizing the effects of ion channel-targeting drugs like Eleclazine.
Whole-Cell Patch-Clamp Protocol for Measuring Late Sodium Current (INaL)
1. Cell Preparation:
-
HEK293 cells stably expressing the human Nav1.5 channel (wild-type or mutant) are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated into a single-cell suspension.
2. Solutions and Reagents:
-
External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.
-
Eleclazine Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.[6][7]
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
4. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -100 mV.
-
To elicit the sodium current, a depolarizing pulse to -10 mV for a duration of 300 ms is applied.[6][8]
-
The late sodium current is measured as the average current during the last 100 ms of the depolarizing pulse.[6][8]
-
Data is acquired and analyzed using specialized software. The effect of Eleclazine is determined by comparing the current before and after drug application.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the pathophysiological signaling pathway of enhanced late sodium current and the experimental workflow for its measurement.
Conclusion
Eleclazine's pronounced selectivity for the late sodium current, particularly in the context of disease-causing mutations, positions it as a promising therapeutic agent for a range of cardiac arrhythmias. The quantitative data and experimental methodologies presented here provide a robust framework for researchers and drug development professionals to further evaluate and build upon the understanding of this targeted antiarrhythmic strategy.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late INa in the Heart: Physiology, Pathology, and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Eleclazine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eleclazine hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must comply with EN166 or other appropriate standards. A face shield should be used where there is a risk of splashing. |
| Skin Protection | Chemical-resistant, impervious gloves | Examples include nitrile rubber. Breakthrough time of the glove material should be considered. |
| Protective clothing | A lab coat is the minimum requirement. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit should be worn. | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities, when dust is generated, or in poorly ventilated areas. A surgical N-95 respirator can provide both respiratory and splash protection.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
Operational Plan:
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.[3]
-
Preparation:
-
Post-Handling:
-
Wash hands thoroughly after handling.[1]
-
Decontaminate all work surfaces and equipment.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Protocols
| Emergency | Procedure |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Sweep up the substance, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all this compound waste, including contaminated disposables (gloves, wipes, etc.), in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash. For non-flush list medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[4] However, given the toxicity of this compound, professional disposal is the recommended route.
Procedural Workflow for Handling this compound
Caption: Logical flow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory guidelines. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
